Product packaging for Atopaxar Hydrobromide(Cat. No.:CAS No. 474550-69-1)

Atopaxar Hydrobromide

Cat. No.: B1667681
CAS No.: 474550-69-1
M. Wt: 608.5 g/mol
InChI Key: UNMBLVOFOAGGCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Atopaxar hydrobromide is a 2-iminopyridine derivative and platelet aggregation inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H39BrFN3O5 B1667681 Atopaxar Hydrobromide CAS No. 474550-69-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBLVOFOAGGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39BrFN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40915664
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474550-69-1, 943239-67-6
Record name Atopaxar hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40915664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATOPAXAR HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Atopaxar Hydrobromide: A Technical Guide to a Reversible PAR-1 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atopaxar Hydrobromide (E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Developed by Eisai Co., Ltd., Atopaxar was investigated as an antiplatelet agent for the prevention of thrombotic events in patients with coronary artery disease (CAD) and acute coronary syndrome (ACS).[3][4] This technical guide provides a comprehensive overview of Atopaxar's core pharmacology, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Introduction: The Role of PAR-1 in Thrombosis

Thrombin is the most potent activator of platelets and plays a crucial role in the pathophysiology of arterial thrombosis.[4] It exerts its effects primarily through the activation of PARs, a family of G protein-coupled receptors (GPCRs).[2] In humans, PAR-1 and PAR-4 are the main thrombin receptors on platelets.[2] PAR-1 is activated by lower concentrations of thrombin and is responsible for the initial, rapid phase of platelet activation.[2]

The activation of PAR-1 by thrombin is a unique proteolytic process. Thrombin cleaves the N-terminal extracellular domain of the receptor, exposing a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate downstream signaling.[2] This signaling cascade leads to platelet shape change, granule secretion, and aggregation, culminating in thrombus formation.

Atopaxar, as a competitive antagonist, binds to the tethered ligand binding site on PAR-1, thereby preventing its activation by thrombin.[5] This targeted inhibition of a key platelet activation pathway made Atopaxar a promising candidate for antithrombotic therapy.

This compound: Chemical and Pharmacological Properties

Atopaxar is a small molecule with the chemical name 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2yl) ethanone hydrobromide.[5]

PropertyValueSource
Molecular Formula C29H38FN3O5 · HBr[5]
Molecular Weight 608.54 g/mol [5]
Mechanism of Action Reversible, competitive antagonist of PAR-1[1][4]
IC50 (haTRAP binding) 19 nM[6]
IC50 (DrugBank) 32 nMN/A
Ki Not explicitly reported, but expected to be in the low nanomolar range based on IC50 and competitive nature.N/A
Pharmacokinetics Fast onset of action (~3.5 hours), long half-life (~23 hours)[5]

PAR-1 Signaling Pathway

The activation of PAR-1 by thrombin initiates a complex intracellular signaling cascade, primarily through the coupling to heterotrimeric G proteins Gq, G12/13, and Gi. The diagram below illustrates the key signaling events following PAR-1 activation and the point of inhibition by Atopaxar.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates (cleavage) Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gαq PAR1->Gq G12_13 Gα12/13 PAR1->G12_13 Gi Gαi PAR1->Gi PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->PKC Granule_Secretion Granule Secretion PKC->Granule_Secretion RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK Shape_Change Platelet Shape Change ROCK->Shape_Change AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: PAR-1 signaling pathway in platelets and inhibition by Atopaxar.

Quantitative Data from Clinical Trials

Atopaxar was evaluated in Phase II clinical trials, most notably the LANCELOT-CAD (stable coronary artery disease) and LANCELOT-ACS (acute coronary syndrome) studies.[7]

Platelet Inhibition (LANCELOT-CAD)
Atopaxar Daily DoseMean Inhibition of TRAP-Induced Platelet Aggregation
50 mg~50%
100 mg>90%
200 mg>90%

Source: Data derived from findings reported in the LANCELOT-CAD trial.[5]

Bleeding Events (LANCELOT-CAD)
Treatment GroupCURE Bleeding Criteria (Any Bleeding)TIMI Bleeding Criteria (Any Bleeding)
Placebo0.6%6.8%
Atopaxar (all doses)3.9%10.3%
Atopaxar 50 mg3.9%9.9%
Atopaxar 100 mg1.7%8.1%
Atopaxar 200 mg5.9%12.9%

Source: Wiviott SD, et al. Circulation. 2011.[7]

Experimental Protocols

Detailed experimental protocols for the characterization of Atopaxar are proprietary to the developing pharmaceutical company. However, based on standard methodologies for evaluating PAR-1 antagonists, the following outlines the likely procedures employed.

Radioligand Competition Binding Assay (for IC50/Ki Determination)

This assay is used to determine the binding affinity of Atopaxar for the PAR-1 receptor.

Radioligand_Binding_Assay start Start prep Prepare Platelet Membranes (Source of PAR-1) start->prep incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]-TRAP) - Varying concentrations of Atopaxar prep->incubate separate Separate Bound from Free Ligand (Rapid Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand (Scintillation Counting) separate->measure analyze Analyze Data: - Plot % Inhibition vs. Atopaxar Concentration - Calculate IC50 and Ki measure->analyze end End analyze->end

Caption: Workflow for a radioligand competition binding assay.

Methodology:

  • Membrane Preparation: Human platelet membranes, rich in PAR-1 receptors, are isolated and purified.

  • Incubation: A fixed concentration of a radiolabeled PAR-1 agonist (e.g., [³H]-TRAP) is incubated with the platelet membranes in the presence of increasing concentrations of unlabeled Atopaxar.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of Atopaxar. The IC50 value (the concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

TRAP-Induced Platelet Aggregation Assay

This functional assay measures the ability of Atopaxar to inhibit platelet aggregation induced by a PAR-1 agonist.

Platelet_Aggregation_Assay start Start prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prp incubate Pre-incubate PRP with: - Atopaxar (various concentrations) - or Vehicle Control prp->incubate aggregate Induce Aggregation with PAR-1 Agonist (e.g., TRAP-6) incubate->aggregate measure Measure Platelet Aggregation (Light Transmission Aggregometry) aggregate->measure analyze Analyze Data: - Plot % Aggregation vs. Time - Determine % Inhibition measure->analyze end End analyze->end

Caption: Workflow for a TRAP-induced platelet aggregation assay.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging fresh whole blood collected in an anticoagulant.

  • Incubation: PRP samples are pre-incubated with various concentrations of Atopaxar or a vehicle control for a specified period.

  • Aggregation Induction: Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP-6).

  • Measurement: The change in light transmission through the PRP sample is continuously monitored using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of Atopaxar is calculated by comparing the aggregation in the presence of the drug to that of the vehicle control.

In Vivo Bleeding Time Assessment (Guinea Pig Model)

This preclinical assay evaluates the effect of Atopaxar on hemostasis.

Methodology:

  • Animal Model: Guinea pigs are often used for preclinical thrombosis and hemostasis studies.

  • Drug Administration: Atopaxar is administered orally to the animals at various doses.

  • Bleeding Induction: After a specified time for drug absorption, a standardized incision is made, typically on the ear or a toe pad.

  • Measurement: The time taken for the bleeding to stop is recorded. This is often done by gently blotting the blood at regular intervals without disturbing the forming clot.

  • Data Analysis: The bleeding times of Atopaxar-treated animals are compared to those of vehicle-treated controls. Preclinical studies with Atopaxar showed that it did not significantly prolong bleeding time in guinea pigs, even at high doses.[8]

Clinical Development and Future Directions

Phase II trials of Atopaxar demonstrated its potent antiplatelet effects.[7] However, the development of Atopaxar did not proceed to Phase III trials. Concerns were raised regarding dose-dependent increases in liver enzymes and QTc interval prolongation observed at higher doses.[4] While Atopaxar itself is not being pursued for clinical use, the extensive research into its mechanism and effects has provided valuable insights into the therapeutic potential and challenges of PAR-1 antagonism. The experience with Atopaxar and other PAR-1 antagonists continues to inform the development of novel antiplatelet therapies with improved safety profiles.

Conclusion

This compound is a well-characterized, reversible PAR-1 antagonist that effectively inhibits thrombin-mediated platelet aggregation. Its development provided a significant body of data on the pharmacology and clinical effects of targeting the PAR-1 pathway. While its clinical progression was halted, the knowledge gained from the Atopaxar program remains a valuable resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug discovery. This technical guide has summarized the core knowledge of Atopaxar's PAR-1 antagonism, providing a foundation for further scientific inquiry in this area.

References

Atopaxar Hydrobromide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide (formerly E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of atherothrombotic diseases.[3] By competitively inhibiting the binding of the tethered ligand exposed by thrombin cleavage, Atopaxar effectively blocks thrombin-mediated platelet activation and aggregation.[2][3] This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically identified as 1-(3-tert-butyl-4-methoxy-5-morpholinophenyl)-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethanone hydrobromide.[3] It is a small molecule with a molecular weight of 608.54 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide[3]
Molecular Formula C₂₉H₃₉BrFN₃O₅[4]
Molecular Weight 608.55 g/mol [4]
CAS Number 474550-69-1[4]
Appearance Solid powder[5]
Solubility Soluble in DMSO[5]
Storage Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term[4][5]

Pharmacological Properties

Atopaxar is characterized by its rapid onset of action and a relatively long half-life, making it suitable for once-daily oral administration. It is primarily metabolized by the cytochrome P450 enzyme CYP3A4 and is eliminated mainly through feces.[3]

Table 2: Pharmacokinetic Properties of Atopaxar

ParameterValueSource
Mechanism of Action Competitive and reversible PAR-1 antagonist[1]
Onset of Action ~3.5 hours[1][3]
Half-life (t½) 23 hours[1][3]
Metabolism Hepatic (CYP3A4)[3]
Route of Elimination Feces[3]

Table 3: Pharmacodynamic Properties of Atopaxar

ParameterValueSource
IC₅₀ (TRAP-mediated platelet aggregation) 64 nM[3]
IC₅₀ (haTRAP binding to PAR-1) 19 nM[1]
Platelet Aggregation Inhibition (100-200 mg doses) 91-95% (TRAP-induced)[2]

Mechanism of Action and Signaling Pathway

Thrombin, a serine protease, activates platelets by cleaving the N-terminal domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and initiating intracellular signaling. This signaling cascade, primarily through Gq and G₁₂/₁₃ proteins, leads to an increase in intracellular calcium, activation of protein kinase C (PKC), and ultimately, platelet shape change, granule secretion, and aggregation.

Atopaxar acts as a competitive antagonist at the tethered ligand-binding site on PAR-1, thereby preventing receptor activation by thrombin.[3]

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1_inactive PAR-1 (inactive) Thrombin->PAR1_inactive Cleavage Atopaxar Atopaxar Atopaxar->PAR1_inactive Inhibition PAR1_active PAR-1 (active) PAR1_inactive->PAR1_active Conformational Change Gq Gq PAR1_active->Gq G12_13 G12/13 PAR1_active->G12_13 PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF IP3_DAG IP3 + DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization PKC_activation PKC Activation IP3_DAG->PKC_activation Platelet_Activation Platelet Activation (Shape change, Granule release, Aggregation) RhoA->Platelet_Activation Ca_mobilization->Platelet_Activation PKC_activation->Platelet_Activation

Caption: PAR-1 signaling pathway and the inhibitory action of Atopaxar.

Experimental Protocols

In Vitro Platelet Aggregation Assay (Thrombin Receptor-Activating Peptide [TRAP]-Induced)

This assay evaluates the ability of Atopaxar to inhibit platelet aggregation induced by a specific PAR-1 agonist.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar in a light transmission aggregometer.

    • The sample is incubated with varying concentrations of Atopaxar or a vehicle control.

    • Platelet aggregation is initiated by adding a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide-6 (TRAP-6).

    • The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

    • The IC₅₀ value, the concentration of Atopaxar required to inhibit 50% of the maximal aggregation response, is then calculated.[3]

In Vivo Bleeding Time Assay (Animal Model)

This assay assesses the effect of Atopaxar on hemostasis in an animal model.

Methodology (Guinea Pig Model):

  • Animal Preparation: Guinea pigs are anesthetized.

  • Drug Administration: Atopaxar is administered orally at various doses.

  • Bleeding Induction: A standardized incision is made, for example, by transecting the tip of the tail.

  • Measurement: The time from the incision until the cessation of bleeding is recorded. The tail is often immersed in saline at 37°C to prevent clot formation at the skin surface and allow for more accurate measurement of bleeding time.

  • Endpoint: The primary endpoint is the bleeding time in seconds or minutes. Studies have shown that Atopaxar does not significantly prolong bleeding time in guinea pigs, even at high doses.[1]

In Vivo Arterial Thrombosis Model (Rat Balloon Injury)

This model is used to evaluate the effect of Atopaxar on neointimal hyperplasia, a key process in restenosis following vascular injury.

Methodology:

  • Surgical Procedure:

    • Male Sprague-Dawley rats are anesthetized.

    • The common carotid artery is exposed, and a balloon catheter is inserted.

    • The balloon is inflated and passed through the artery to denude the endothelium and cause injury.

  • Drug Administration: Atopaxar is administered orally for a specified period following the injury.

  • Tissue Harvesting and Analysis:

    • After the treatment period (typically 2-4 weeks), the carotid arteries are perfusion-fixed and harvested.

    • The arteries are sectioned and stained (e.g., with hematoxylin and eosin or elastin stain).

    • Computer-interfaced microscopy is used to measure the neointimal area, medial area, and the intima-to-media ratio.

    • A reduction in the neointimal area in the Atopaxar-treated group compared to the control group indicates an inhibitory effect on neointimal hyperplasia.

Clinical Development and Key Findings

Atopaxar has undergone Phase II clinical trials, primarily the LANCELOT-ACS and LANCELOT-CAD studies, to evaluate its safety and efficacy in patients with acute coronary syndromes and stable coronary artery disease, respectively.

LANCELOT_Trial_Workflow Patient_Screening Patient Screening (ACS or high-risk CAD) Randomization Randomization Patient_Screening->Randomization Treatment_Arm_1 Atopaxar (50 mg) Randomization->Treatment_Arm_1 Treatment_Arm_2 Atopaxar (100 mg) Randomization->Treatment_Arm_2 Treatment_Arm_3 Atopaxar (200 mg) Randomization->Treatment_Arm_3 Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (12-24 weeks) Treatment_Arm_1->Treatment_Period Treatment_Arm_2->Treatment_Period Treatment_Arm_3->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow-up (4 weeks) Treatment_Period->Follow_Up Endpoint_Analysis Endpoint Analysis - Safety (Bleeding) - Efficacy (MACE) Follow_Up->Endpoint_Analysis

Caption: Generalized workflow of the LANCELOT Phase II clinical trials.

Table 4: Key Outcomes from the LANCELOT-ACS Trial

OutcomeAtopaxar (Combined Doses)Placebop-value
CURE Major or Minor Bleeding 3.08%2.17%0.63
CURE Major Bleeding 1.8%0%0.12
Cardiovascular Death, MI, Stroke, or Recurrent Ischemia 8.03%7.75%0.93
Cardiovascular Death, MI, or Stroke 3.25%5.63%0.20
Holter-detected Ischemia at 48 hours (Relative Risk) 0.671.000.02

Table 5: Key Outcomes from the LANCELOT-CAD Trial

OutcomeAtopaxar (Combined Doses)Placebop-value
CURE Bleeding (Relative Risk) 6.821.000.03
TIMI Bleeding 10.3%6.8%0.17
Major Adverse Cardiac Events (MACE) Numerically lower-Not statistically significant

The LANCELOT trials demonstrated that while Atopaxar effectively inhibits platelet aggregation, it is associated with an increased risk of minor bleeding.[6] A significant reduction in early ischemia was observed in the ACS population.[6] However, dose-dependent elevations in liver transaminases and QTc prolongation were also noted.[6]

Conclusion

This compound is a potent and selective PAR-1 antagonist with a well-defined mechanism of action. Preclinical studies have demonstrated its antithrombotic and anti-inflammatory potential. Phase II clinical trials have provided valuable insights into its safety and efficacy profile, highlighting its potent antiplatelet effects and a potential benefit in reducing ischemic events, alongside a noted increase in minor bleeding and dose-dependent side effects. Further larger-scale clinical trials would be necessary to fully establish the clinical utility of Atopaxar in the management of atherothrombotic diseases. It is important to note that Atopaxar is not approved for clinical use.[3]

References

Atopaxar Hydrobromide: A Technical Guide to Receptor Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide (formerly known as E5555) is a potent, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets. By selectively inhibiting PAR-1, Atopaxar modulates thrombin-mediated platelet activation and aggregation, a critical process in the pathophysiology of atherothrombotic diseases. This technical guide provides an in-depth overview of the receptor binding affinity of this compound, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action through signaling pathways and experimental workflows.

Core Mechanism of Action

Atopaxar exerts its antiplatelet effect by competitively binding to the PAR-1 receptor at or near the tethered ligand binding site. Thrombin, a serine protease, normally activates PAR-1 by cleaving its extracellular N-terminus, exposing a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling. Atopaxar prevents this activation, thereby inhibiting downstream signaling cascades that lead to platelet activation and aggregation.

Quantitative Receptor Binding and Functional Data

The binding affinity and functional inhibitory activity of Atopaxar have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Atopaxar Receptor Binding Affinity

TargetLigandAssay TypeSourceIC50 (nM)Ki (nM)
PAR-1[3H]haTRAPRadioligand BindingHuman Platelet Membranes19[1]Not Reported

Table 2: Atopaxar Functional Inhibitory Activity

AssayAgonistSourceIC50 (nM)
Platelet AggregationThrombinHuman Platelets64
Platelet AggregationTRAPHuman Platelets31
Smooth Muscle Cell ProliferationThrombin (0.3 U/mL)Human28
Smooth Muscle Cell ProliferationThrombin (3 U/mL)Human79

Table 3: Atopaxar Off-Target Activity

TargetPathwayAssay TypeSourceEC50 (µM)IC50 (µM)
JAK1JAK-STATIn vitro kinase assayA549 cells5.90Not Reported
JAK2JAK-STATIn vitro kinase assayA549 cellsNot ReportedNot Reported
A549 cell viability---Cell-based assayA549 cellsNot Reported7.02

Experimental Protocols

Radioligand Binding Assay for PAR-1

This protocol describes a competitive radioligand binding assay to determine the affinity of Atopaxar for the PAR-1 receptor using human platelet membranes.

Materials:

  • Human platelet membranes (prepared from healthy donor blood)

  • [3H]haTRAP (tritiated high-affinity thrombin receptor-activating peptide) as the radioligand

  • This compound (test compound)

  • Unlabeled haTRAP (for non-specific binding determination)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare human platelet membranes by standard centrifugation and lysis procedures. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

    • Non-specific Binding: 50 µL of unlabeled haTRAP (at a high concentration, e.g., 1 µM), 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

    • Competitive Binding: 50 µL of Atopaxar solution (at various concentrations), 50 µL of [3H]haTRAP, and 100 µL of platelet membrane suspension.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Atopaxar concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the procedure for assessing the inhibitory effect of Atopaxar on platelet aggregation induced by a PAR-1 agonist using light transmission aggregometry (LTA).[2][3][4][5]

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Thrombin Receptor-Activating Peptide (TRAP) as the agonist

  • This compound (test compound)

  • Saline (vehicle control)

  • Light transmission aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Instrument Setup: Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).

  • Assay Procedure:

    • Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer.

    • Add the vehicle (saline) or Atopaxar at various concentrations to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Add the PAR-1 agonist (TRAP) to induce platelet aggregation.

    • Record the change in light transmission for a set period (e.g., 10 minutes).

  • Data Analysis: The extent of platelet aggregation is measured as the maximum percentage change in light transmission. Plot the percentage of inhibition of aggregation against the logarithm of the Atopaxar concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

PAR-1 Signaling Pathway

Activation of PAR-1 by thrombin initiates a cascade of intracellular events primarily through the coupling to Gq and G12/13 proteins. The diagram below illustrates the key signaling pathways.

PAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 PLC PLC Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 Hydrolyzes RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Shape_change Platelet Shape Change RhoA->Shape_change Aggregation Aggregation Ca2_release->Aggregation PKC_activation->Aggregation

Caption: PAR-1 signaling cascade leading to platelet activation.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of Atopaxar using a radioligand binding assay.

Binding_Assay_Workflow start Start prep_membranes Prepare Human Platelet Membranes start->prep_membranes setup_assay Set up Assay Plate: Total, Non-specific, & Competitive Binding prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Filter to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Platelet Aggregation Assay

This diagram outlines the workflow for assessing the inhibitory effect of Atopaxar on platelet aggregation.

Aggregation_Assay_Workflow start Start prep_prp Prepare Platelet-Rich and Platelet-Poor Plasma start->prep_prp calibrate Calibrate Aggregometer prep_prp->calibrate incubate_drug Incubate PRP with Atopaxar or Vehicle calibrate->incubate_drug add_agonist Add PAR-1 Agonist (TRAP) incubate_drug->add_agonist record Record Light Transmission add_agonist->record analyze Data Analysis: Determine % Inhibition and IC50 record->analyze end End analyze->end

Caption: Workflow for a light transmission aggregometry assay.

Conclusion

This compound is a selective and potent antagonist of the PAR-1 receptor, demonstrating significant inhibitory effects on platelet activation and aggregation in vitro. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on novel antiplatelet therapies. Further investigation into its selectivity profile and in vivo efficacy will continue to delineate the full therapeutic potential of Atopaxar.

References

Atopaxar Hydrobromide: A Technical Guide to its Selectivity for Protease-Activated Receptor-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity of atopaxar hydrobromide for its primary target, Protease-Activated Receptor-1 (PAR-1), over other proteases. Atopaxar (formerly known as E5555) is an orally active, reversible, and selective antagonist of PAR-1, a key receptor in thrombin-mediated platelet activation.[1][2] This document compiles available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a comprehensive resource for professionals in the field of drug development and cardiovascular research.

Quantitative Selectivity Profile of Atopaxar

Atopaxar demonstrates a high affinity for PAR-1, as evidenced by its low nanomolar inhibitory concentrations in various in vitro assays. The following tables summarize the available quantitative data on the potency and selectivity of atopaxar.

Table 1: Potency of Atopaxar against PAR-1

Assay TypeLigand/AgonistPreparationIC50 (µM)
Radioligand Binding[3H]haTRAPHuman Platelet Membranes0.019
Platelet AggregationThrombinHuman Platelets0.064
Platelet AggregationTRAPHuman Platelets0.031

haTRAP: high-affinity thrombin receptor-activating peptide; TRAP: thrombin receptor-activating peptide.

Table 2: Selectivity of Atopaxar against Other Platelet Agonists and Growth Factors

AgonistAssay TypePreparationEffect of Atopaxar
ADPPlatelet AggregationHuman PlateletsNo effect
CollagenPlatelet AggregationHuman PlateletsNo effect
PAR-4 Agonist PeptidePlatelet AggregationHuman PlateletsNo effect
Basic Fibroblast Growth Factor (bFGF)Smooth Muscle Cell ProliferationRat Aortic Smooth Muscle CellsNo inhibition up to 1µM
Platelet-Derived Growth Factor (PDGF)Smooth Muscle Cell ProliferationRat Aortic Smooth Muscle CellsNo inhibition up to 1µM

The data indicates that atopaxar is highly selective for the PAR-1 mediated pathway of platelet activation. It effectively inhibits platelet aggregation stimulated by thrombin and the PAR-1 activating peptide (TRAP), but does not interfere with platelet aggregation induced by other significant agonists such as ADP and collagen. Furthermore, its lack of effect on PAR-4-mediated platelet aggregation underscores its selectivity within the protease-activated receptor family. The selectivity is further highlighted by its inability to inhibit smooth muscle cell proliferation induced by key growth factors, suggesting a focused mechanism of action.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to determine the potency and selectivity of atopaxar.

Radioligand Binding Assay for PAR-1 Affinity

This assay quantifies the binding affinity of atopaxar to the PAR-1 receptor.

Objective: To determine the concentration of atopaxar required to inhibit 50% of the binding of a radiolabeled PAR-1 agonist ([3H]haTRAP) to human platelet membranes.

Methodology:

  • Membrane Preparation: Human platelet membranes are prepared and isolated.

  • Incubation: A fixed concentration of [3H]haTRAP is incubated with the platelet membrane preparation in the presence of varying concentrations of atopaxar.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration.

  • Quantification: The radioactivity of the membrane-bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of atopaxar that inhibits 50% of the specific binding of [3H]haTRAP is calculated to determine the IC50 value.

Platelet Aggregation Assay

This functional assay measures the effect of atopaxar on platelet aggregation induced by various agonists.

Objective: To assess the inhibitory effect of atopaxar on platelet aggregation stimulated by PAR-1 agonists (thrombin, TRAP) and other platelet activators (ADP, collagen, PAR-4 agonist).

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected, and PRP is prepared by centrifugation.

  • Incubation: PRP is pre-incubated with varying concentrations of atopaxar or a vehicle control.

  • Agonist Addition: A specific agonist (thrombin, TRAP, ADP, collagen, or a PAR-4 activating peptide) is added to the PRP to induce platelet aggregation.

  • Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP sample over time using an aggregometer.

  • Data Analysis: The percentage of inhibition of platelet aggregation at each atopaxar concentration is calculated relative to the control, and the IC50 value is determined for the PAR-1 agonists.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the PAR-1 signaling pathway and the experimental workflow for assessing atopaxar's selectivity.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation Atopaxar Atopaxar Atopaxar->PAR1 Inhibition Gq Gq PAR1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_Activation Platelet Activation & Aggregation Ca2_release->Platelet_Activation PKC_activation->Platelet_Activation

Caption: PAR-1 Signaling Pathway and Atopaxar's Mechanism of Action.

Atopaxar_Selectivity_Workflow cluster_assays In Vitro Selectivity Assays cluster_par1 PAR-1 Activity cluster_other_proteases Other Protease Activity cluster_other_pathways Other Platelet Activation Pathways cluster_results Results & Analysis Binding_Assay Radioligand Binding Assay ([3H]haTRAP) IC50_PAR1 Determine IC50 for PAR-1 Binding_Assay->IC50_PAR1 Platelet_Aggregation_PAR1 Platelet Aggregation (Thrombin, TRAP) Platelet_Aggregation_PAR1->IC50_PAR1 Platelet_Aggregation_PAR4 Platelet Aggregation (PAR-4 agonist) No_Effect Observe No Effect on PAR-4, ADP, Collagen Pathways Platelet_Aggregation_PAR4->No_Effect Platelet_Aggregation_Other Platelet Aggregation (ADP, Collagen) Platelet_Aggregation_Other->No_Effect Conclusion Conclusion: Atopaxar is a Potent and Selective PAR-1 Antagonist IC50_PAR1->Conclusion No_Effect->Conclusion

Caption: Experimental Workflow for Atopaxar Selectivity Profiling.

Conclusion

The available preclinical data strongly support the classification of this compound as a potent and selective antagonist of the PAR-1 receptor. Its inhibitory activity is concentrated on the thrombin-PAR-1 signaling axis, with minimal to no effect on other key pathways involved in platelet aggregation and cellular proliferation. This high degree of selectivity is a critical attribute for a therapeutic agent, as it suggests a lower potential for off-target effects. While the clinical development of atopaxar was discontinued, the data on its selectivity profile remain a valuable reference for the ongoing research and development of novel antiplatelet therapies targeting the PAR-1 receptor.

References

In Vitro Characterization of Atopaxar Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atopaxar hydrobromide (E5555) is a potent, orally active, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively inhibiting PAR-1, Atopaxar interferes with thrombin-mediated platelet activation and aggregation, a critical process in the pathophysiology of atherothrombotic diseases.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of Atopaxar, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and illustrating the associated signaling pathways and experimental workflows.

Introduction

Thrombin is the most potent activator of platelets and plays a crucial role in thrombus formation following the rupture of an atherosclerotic plaque.[3] Thrombin exerts its effects on platelets primarily through the activation of G protein-coupled PARs, with PAR-1 being the main receptor responsible for thrombin-induced platelet aggregation.[4][5] Atopaxar selectively targets the G-protein-coupled PAR-1 receptor, binding at or near the tethered ligand binding site, thereby preventing receptor activation by thrombin.[3][6] This targeted mechanism of action makes Atopaxar a subject of significant interest for antiplatelet therapy.

Mechanism of Action: PAR-1 Antagonism

Atopaxar functions as a competitive and reversible antagonist of the PAR-1 receptor.[1][7] In its resting state, the N-terminal domain of the PAR-1 receptor masks a tethered ligand. Upon cleavage by thrombin, this tethered ligand is exposed and binds to the receptor's second extracellular loop, initiating a conformational change that triggers intracellular G-protein signaling. Atopaxar binds to the PAR-1 receptor and prevents this interaction, thus inhibiting downstream signaling cascades that lead to platelet activation and aggregation.[8]

Quantitative In Vitro Data

The in vitro potency and efficacy of Atopaxar have been quantified through various assays. The following tables summarize the key findings.

Assay TypeTargetParameterValueReference
Radioligand BindingHuman Platelet PAR-1IC50 (haTRAP binding)19 nM[1]
Functional AssayHuman PlateletsIC50 (TRAP-mediated platelet aggregation)64 nM[3]
Functional AssayEndothelial Cells (EA.hy926)IC50 (TFLLRN-NH2-mediated calcium mobilization)33 nM

haTRAP: high-affinity thrombin receptor activating peptide TRAP: thrombin receptor-activating peptide TFLLRN-NH2: a PAR-1 agonist peptide

Experimental Protocols

PAR-1 Radioligand Binding Assay

This assay quantifies the binding affinity of Atopaxar to the PAR-1 receptor on human platelet membranes.

Methodology:

  • Membrane Preparation: Human platelet membranes are prepared from platelet-rich plasma by centrifugation and lysis.

  • Binding Reaction: The platelet membranes are incubated with a radiolabeled PAR-1 agonist, such as tritiated high-affinity thrombin receptor-activating peptide ([³H]-haTRAP), in the presence of varying concentrations of Atopaxar.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of Atopaxar that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of Atopaxar to inhibit platelet aggregation induced by a PAR-1 agonist.[2]

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.

  • Instrumentation: A light transmission aggregometer is used, which measures changes in light transmission through the PRP as platelets aggregate.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • A baseline light transmission is established.

    • Atopaxar or vehicle is added to the PRP and incubated.

    • Platelet aggregation is initiated by the addition of a PAR-1 agonist, such as thrombin receptor-activating peptide (TRAP).

    • The change in light transmission is recorded over time.

  • Data Analysis: The percentage of platelet aggregation inhibition is calculated by comparing the aggregation response in the presence of Atopaxar to the control (vehicle) response. The IC50 value is determined from a concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay assesses the ability of Atopaxar to block the increase in intracellular calcium concentration that occurs upon PAR-1 activation.

Methodology:

  • Cell Culture: Adherent endothelial cells (e.g., EA.hy926) expressing PAR-1 are cultured in multiwell plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: The cells are incubated with varying concentrations of Atopaxar.

  • Agonist Stimulation: A PAR-1 agonist (e.g., TFLLRN-NH2) is added to the wells to stimulate the receptor.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value is calculated by determining the concentration of Atopaxar that causes a 50% reduction in the agonist-induced calcium response.

Signaling Pathways and Experimental Workflows

PAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage PAR1_active PAR-1 (Active) PAR1_inactive->PAR1_active Activation Atopaxar Atopaxar Atopaxar->PAR1_inactive Inhibition G_protein Gq/G12/13 PAR1_active->G_protein PLC PLC G_protein->PLC RhoGEF RhoGEF G_protein->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_mobilization Ca²⁺ Mobilization IP3_DAG->Ca_mobilization Platelet_activation Platelet Activation & Aggregation RhoA->Platelet_activation Ca_mobilization->Platelet_activation Platelet_Aggregation_Workflow start Start prep_prp Prepare Platelet-Rich Plasma (PRP) from whole blood start->prep_prp instrument_setup Set up Light Transmission Aggregometer at 37°C prep_prp->instrument_setup baseline Establish Baseline Light Transmission instrument_setup->baseline add_atopaxar Add Atopaxar or Vehicle (Control) to PRP baseline->add_atopaxar incubation Incubate add_atopaxar->incubation add_agonist Add PAR-1 Agonist (TRAP) incubation->add_agonist record_aggregation Record Change in Light Transmission add_agonist->record_aggregation analyze Analyze Data: Calculate % Inhibition & IC50 record_aggregation->analyze end End analyze->end Calcium_Mobilization_Workflow start Start culture_cells Culture PAR-1 Expressing Endothelial Cells start->culture_cells load_dye Load Cells with Calcium-Sensitive Dye culture_cells->load_dye add_atopaxar Incubate with varying concentrations of Atopaxar load_dye->add_atopaxar add_agonist Stimulate with PAR-1 Agonist add_atopaxar->add_agonist measure_fluorescence Measure Fluorescence Change (Plate Reader) add_agonist->measure_fluorescence analyze Analyze Data: Determine IC50 measure_fluorescence->analyze end End analyze->end

References

Atopaxar Hydrobromide: A Technical Overview of its Development and Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar hydrobromide (E5555) was an investigational, orally active, selective, and reversible antagonist of the protease-activated receptor-1 (PAR-1).[1][2] Developed by Eisai Pharmaceuticals, atopaxar was evaluated for the prevention of thrombotic events in patients with coronary artery disease (CAD) and acute coronary syndrome (ACS).[1][3] Thrombin is the most potent activator of platelets, and its effects are primarily mediated through the PAR-1 receptor.[4] By blocking this receptor, atopaxar aimed to provide a novel antiplatelet therapy to be used in conjunction with standard care, such as aspirin and P2Y12 inhibitors.[3][5] Despite showing promise in early clinical trials, its development was ultimately halted due to safety concerns.[6][7] This technical guide provides a comprehensive overview of the development history, mechanism of action, key clinical trial data, and the reasons for the discontinuation of atopaxar.

Mechanism of Action

Atopaxar is a small molecule that competitively inhibits the PAR-1 receptor on platelets.[1] Thrombin, a serine protease, normally activates PAR-1 by cleaving the N-terminal exodomain, which unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling.[1] This signaling cascade leads to platelet activation, aggregation, and subsequent thrombus formation.[3] Atopaxar binds to the PAR-1 receptor at or near the tethered ligand binding site, thereby preventing this activation.[1][5] A key theoretical advantage of this mechanism was the potential to inhibit thrombin-mediated platelet activation without interfering with thrombin's role in the coagulation cascade, specifically the conversion of fibrinogen to fibrin.[5]

thrombin Thrombin par1 PAR-1 Receptor thrombin->par1 Binds to cleavage Cleavage of N-terminus par1->cleavage Initiates g_protein G-Protein Signaling par1->g_protein Activates tethered_ligand Tethered Ligand Unmasked cleavage->tethered_ligand tethered_ligand->par1 Binds to and Activates platelet_activation Platelet Activation and Aggregation g_protein->platelet_activation atopaxar Atopaxar atopaxar->par1 Blocks

Diagram 1: Atopaxar's Mechanism of Action on the PAR-1 Receptor.

Preclinical and Early Clinical Development

Preclinical studies in animal models demonstrated that atopaxar had antithrombotic effects.[1] It was also shown to inhibit neointimal hyperplasia in a rat balloon injury model and reduce the release of inflammatory markers.[1] Early in-vitro studies on human platelets showed that atopaxar could moderately inhibit platelet activity beyond just PAR-1 blockade, suggesting a potential synergistic effect when used with other antiplatelet agents like aspirin and clopidogrel.[8]

Key Phase II Clinical Trials

The development of atopaxar progressed to Phase II clinical trials, with two major studies being the LANCELOT-CAD (Lessons from Antagonizing the Cellular Effect of Thrombin–Coronary Artery Disease) and LANCELOT-ACS (Lessons from Antagonizing the Cellular Effects of Thrombin–Acute Coronary Syndromes) trials.[6][9]

LANCELOT-CAD Trial

The LANCELOT-CAD trial was a randomized, double-blind, placebo-controlled study that evaluated the safety and tolerability of long-term atopaxar therapy in patients with stable coronary artery disease.[6][7]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[7]

  • Participants: 720 subjects with a history of high-risk coronary artery disease.[7]

  • Intervention: Patients were randomized to receive one of three daily doses of atopaxar (50 mg, 100 mg, or 200 mg) or a matching placebo for 24 weeks, with a 4-week follow-up period.[6]

  • Primary Endpoint: The primary safety endpoints were bleeding events, classified according to the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) and Thrombolysis in Myocardial Infarction (TIMI) criteria.[6]

  • Secondary Endpoints: Secondary objectives included assessing platelet aggregation and the incidence of major adverse cardiac events (MACE).[6]

Quantitative Data Summary:

OutcomePlacebo (n=177)Atopaxar 50mg (n=182)Atopaxar 100mg (n=185)Atopaxar 200mg (n=176)
CURE Bleeding (Any) 0.6%3.9%1.7%5.9%
TIMI Bleeding (Any) 6.8%9.9%8.1%12.9%
Major Adverse Cardiac Events (MACE) Numerically HigherNumerically LowerNumerically LowerNumerically Lower

Data sourced from Wiviott et al., Circulation, 2011.[6][7]

LANCELOT-ACS Trial

The LANCELOT-ACS trial was a randomized, double-blind, placebo-controlled study that assessed the safety and tolerability of atopaxar in patients who had recently experienced an acute coronary syndrome.[5][9]

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[5]

  • Participants: 603 subjects randomized within 72 hours of a non-ST-elevation acute coronary syndrome.[5]

  • Intervention: Patients were randomized to one of three atopaxar dosing regimens (400 mg loading dose followed by 50 mg, 100 mg, or 200 mg daily) or a matching placebo.[5]

  • Primary Endpoint: The primary objective was to evaluate the safety and tolerability of atopaxar, with a focus on bleeding events.[5]

  • Secondary Endpoints: Efficacy was assessed by monitoring for cardiovascular death, myocardial infarction, stroke, and recurrent ischemia. Platelet function was also tested.[5]

Quantitative Data Summary:

OutcomePlacebo (n=147)Atopaxar (Combined Doses, n=446)
CURE Major or Minor Bleeding 2.17%3.08%
CURE Major Bleeding 0%1.8%
Cardiovascular Death, MI, Stroke, or Recurrent Ischemia 7.75%8.03%
Cardiovascular Death, MI, or Stroke 5.63%3.25%
Ischemia on Holter Monitoring (at 48 hours) 28.1%18.7%

Data sourced from O'Donoghue et al., Circulation, 2011.[5][9][10][11]

cluster_cad LANCELOT-CAD Workflow cluster_acs LANCELOT-ACS Workflow cad_patients Patients with Stable CAD (n=720) cad_randomization Randomization cad_patients->cad_randomization cad_placebo Placebo cad_randomization->cad_placebo cad_atopaxar_50 Atopaxar 50mg cad_randomization->cad_atopaxar_50 cad_atopaxar_100 Atopaxar 100mg cad_randomization->cad_atopaxar_100 cad_atopaxar_200 Atopaxar 200mg cad_randomization->cad_atopaxar_200 cad_treatment 24 Weeks Treatment cad_placebo->cad_treatment cad_atopaxar_50->cad_treatment cad_atopaxar_100->cad_treatment cad_atopaxar_200->cad_treatment cad_followup 4 Weeks Follow-up cad_treatment->cad_followup cad_outcomes Assess Bleeding, MACE, and Platelet Aggregation cad_followup->cad_outcomes acs_patients Patients with NSTE-ACS (n=603) acs_randomization Randomization acs_patients->acs_randomization acs_placebo Placebo acs_randomization->acs_placebo acs_atopaxar Atopaxar (400mg loading dose, then 50, 100, or 200mg daily) acs_randomization->acs_atopaxar acs_treatment Treatment acs_placebo->acs_treatment acs_atopaxar->acs_treatment acs_outcomes Assess Bleeding, Ischemia, and MACE acs_treatment->acs_outcomes

Diagram 2: Simplified Experimental Workflows for the LANCELOT Trials.

Discontinuation of Development

Despite some promising efficacy signals, particularly the reduction in ischemia on Holter monitoring in the LANCELOT-ACS trial, the development of atopaxar did not proceed to Phase III trials.[5][9] The primary reasons for the discontinuation were the safety and tolerability findings from the Phase II program.[6][7]

Across both the LANCELOT-CAD and LANCELOT-ACS studies, several safety concerns emerged:

  • Increased Bleeding Risk: While not always statistically significant for major bleeding, there was a consistent trend towards increased minor bleeding with atopaxar compared to placebo.[6][7] In the LANCELOT-CAD trial, the risk of any CURE-classified bleeding was significantly higher with atopaxar.[7]

  • Liver Transaminase Elevation: Dose-dependent, transient elevations in liver transaminases were observed in patients receiving higher doses of atopaxar.[6][12]

  • QTc Prolongation: A dose-dependent prolongation of the QTc interval was also noted with higher doses of the drug.[6][12]

atopaxar_dev Atopaxar Development phase2 Phase II Trials (LANCELOT-CAD & LANCELOT-ACS) atopaxar_dev->phase2 efficacy_signals Promising Efficacy Signals (e.g., Reduced Ischemia) phase2->efficacy_signals safety_concerns Significant Safety Concerns phase2->safety_concerns discontinuation Discontinuation of Development efficacy_signals->discontinuation bleeding Increased Bleeding Risk safety_concerns->bleeding liver_toxicity Liver Transaminase Elevation safety_concerns->liver_toxicity qtc QTc Prolongation safety_concerns->qtc safety_concerns->discontinuation

Diagram 3: Logical Flow Leading to the Discontinuation of Atopaxar.

Conclusion

This compound represented a novel approach to antiplatelet therapy by targeting the PAR-1 receptor. While its mechanism of action was sound and early trials showed some potential for efficacy, the safety profile observed in Phase II studies ultimately led to the cessation of its development. The experience with atopaxar underscores the challenges in developing new antithrombotic agents, where the balance between reducing ischemic events and increasing bleeding risk is a critical and often difficult therapeutic window to navigate. The data from the atopaxar clinical trial program remain valuable for researchers in the ongoing effort to develop safer and more effective antiplatelet therapies.

References

Methodological & Application

Application Notes and Protocols: Atopaxar Hydrobromide in a Rat Balloon Injury Model of Restenosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Atopaxar Hydrobromide, a potent and selective Protease-Activated Receptor-1 (PAR-1) antagonist, in a rat balloon injury model of restenosis. This model is crucial for preclinical evaluation of potential therapeutic agents targeting vascular smooth muscle cell (SMC) proliferation and neointimal formation, key events in the pathophysiology of restenosis following angioplasty.

Introduction

Restenosis, the re-narrowing of a blood vessel following percutaneous coronary intervention, remains a significant clinical challenge. The process is primarily driven by the proliferation and migration of vascular smooth muscle cells (SMCs), leading to the formation of a neointima.[1] Thrombin, a serine protease generated at sites of vascular injury, is a powerful agonist for various cellular responses, including platelet aggregation and SMC proliferation.[2] These effects are mediated through the activation of Protease-Activated Receptor-1 (PAR-1).[2][3]

This compound (formerly E5555) is an orally active PAR-1 antagonist that has demonstrated efficacy in reducing intimal thickening in preclinical models.[2][4] By blocking the action of thrombin on PAR-1, Atopaxar inhibits a key signaling pathway involved in the development of neointimal hyperplasia. These notes provide detailed protocols for in vitro and in vivo studies to evaluate the therapeutic potential of Atopaxar in preventing restenosis.

Data Presentation

In Vitro Efficacy of Atopaxar (E5555)

The following table summarizes the inhibitory effects of Atopaxar on vascular smooth muscle cell proliferation induced by various agonists.

Cell TypeAgonistAtopaxar (E5555) IC₅₀ (µM)Reference
Rat Aortic SMCsThrombin0.16[2]
Rat Aortic SMCsTRAP*0.038[2]
Human Aortic SMCsThrombin (0.3 units/ml)0.028[2]
Human Aortic SMCsThrombin (3 units/ml)0.079[2]
Rat Aortic SMCsbFGF > 1 (No inhibition)[2]
Rat Aortic SMCsPDGF***> 1 (No inhibition)[2]
Human Aortic SMCsbFGF> 1 (No inhibition)[2]

*TRAP: Thrombin Receptor-Activating Peptide **bFGF: basic Fibroblast Growth Factor ***PDGF: Platelet-Derived Growth Factor

In Vivo Efficacy of Atopaxar (E5555) in a Rat Balloon Injury Model

This table presents the quantitative data on the effect of orally administered Atopaxar on neointimal formation in a rat carotid artery balloon injury model.

Treatment GroupDosageDurationNeointima Area (mm²) (Mean ± SEM)Intima/Media Ratio (Mean ± SEM)Percent Inhibition of Neointimal FormationReference
Vehicle Control-16 days0.25 ± 0.031.2 ± 0.2-[2]
Atopaxar (E5555)30 mg/kg/day (p.o.)16 days0.15 ± 0.020.7 ± 0.140%[2]

*p<0.05 compared to Vehicle Control

Experimental Protocols

In Vitro: Vascular Smooth Muscle Cell (SMC) Proliferation Assay

This protocol details the methodology to assess the inhibitory effect of Atopaxar on SMC proliferation.

  • Cell Culture:

    • Isolate vascular smooth muscle cells from rat or human aortas using standard enzymatic digestion methods.

    • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Proliferation Assay:

    • Seed the SMCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Synchronize the cells by serum-starving them in DMEM with 0.5% FBS for 24-48 hours.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1 hour.

    • Stimulate the cells with a pro-proliferative agonist such as thrombin, TRAP, bFGF, or PDGF.

    • Incubate the cells for an additional 48-72 hours.

    • Assess cell proliferation using a standard method, such as the MTT assay or by measuring BrdU incorporation.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) of Atopaxar for each agonist.

In Vivo: Rat Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure for inducing neointimal hyperplasia in rats and the subsequent treatment with Atopaxar.[5][6][7]

  • Animal Preparation:

    • Use male Sprague-Dawley rats (300-400 g).

    • Anesthetize the rats using an appropriate anesthetic agent (e.g., intraperitoneal injection of ketamine and xylazine).[8]

    • Ensure the animal is properly anesthetized by checking for the absence of a pedal withdrawal reflex.

    • Maintain the animal's body temperature using a heating pad.

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the left common carotid artery (CCA).

    • Carefully dissect the CCA from the surrounding tissues, taking care to not damage the vagus nerve.

    • Place temporary ligatures around the proximal and distal portions of the CCA.

    • Make a small arteriotomy in a branch of the external carotid artery (ECA).

    • Introduce a 2F Fogarty balloon catheter through the arteriotomy into the CCA.[6]

    • Inflate the balloon catheter to a pressure of 2-3 atm and pass it through the CCA three times to denude the endothelium.

    • Remove the catheter and ligate the ECA branch.

    • Restore blood flow through the CCA by removing the temporary ligatures.

    • Close the neck incision with sutures.

  • Drug Administration:

    • Randomly assign the animals to a treatment group (Atopaxar) or a vehicle control group.

    • Administer this compound (30 mg/kg) or vehicle orally, once daily, for 16 days, starting from the day of the surgery.[2]

  • Tissue Collection and Analysis:

    • At the end of the treatment period (day 16), euthanize the animals.

    • Perfuse the vascular system with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Excise the balloon-injured segment of the CCA.

    • Process the tissue for paraffin embedding and sectioning.

    • Stain the arterial cross-sections with Hematoxylin and Eosin (H&E) and/or specific immunohistochemical markers.

    • Perform morphometric analysis using image analysis software to measure the areas of the lumen, intima, and media.

    • Calculate the intima-to-media area ratio to quantify the extent of neointimal hyperplasia.

Visualizations

Signaling Pathway of Thrombin-Induced VSMC Proliferation and its Inhibition by Atopaxar

G cluster_0 Vascular Injury cluster_1 Vascular Smooth Muscle Cell cluster_2 Therapeutic Intervention Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 activates G_Protein G-Protein Activation PAR1->G_Protein PLC Phospholipase C G_Protein->PLC DAG_IP3 DAG / IP3 PLC->DAG_IP3 PKC Protein Kinase C DAG_IP3->PKC Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK Proliferation VSMC Proliferation & Migration Ras_MAPK->Proliferation leads to Atopaxar Atopaxar Atopaxar->PAR1 inhibits

Caption: Atopaxar blocks thrombin-induced VSMC proliferation.

Experimental Workflow for Evaluating Atopaxar in a Rat Model

G cluster_animal_model In Vivo Model cluster_treatment Treatment Protocol cluster_analysis Data Analysis Animal_Prep Animal Preparation (Sprague-Dawley Rat) Surgery Carotid Artery Balloon Injury Animal_Prep->Surgery Randomization Randomization Surgery->Randomization Post-Surgery Treatment Daily Oral Administration (Atopaxar or Vehicle) Randomization->Treatment Duration 16-Day Treatment Period Treatment->Duration Euthanasia Euthanasia & Tissue Harvest Duration->Euthanasia End of Study Histology Histological Processing (H&E Staining) Euthanasia->Histology Morphometry Morphometric Analysis (Intima/Media Ratio) Histology->Morphometry

Caption: Workflow for the rat balloon injury model.

References

Application Notes and Protocols for Atopaxar Hydrobromide in Smooth Muscle Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular smooth muscle cell (VSMC) proliferation is a key pathological event in the development of atherosclerosis, restenosis following angioplasty, and pulmonary hypertension. Thrombin, a serine protease generated at sites of vascular injury, is a potent mitogen for VSMCs, contributing significantly to the proliferative response. Thrombin exerts its effects primarily through the activation of Protease-Activated Receptor-1 (PAR-1), a G protein-coupled receptor. Atopaxar Hydrobromide is a potent and selective antagonist of PAR-1, and as such, represents a valuable tool for investigating the role of the thrombin-PAR-1 axis in VSMC proliferation and for evaluating potential therapeutic interventions.[1] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on thrombin-induced smooth muscle cell proliferation.

Mechanism of Action

Thrombin activates PAR-1 by cleaving its extracellular N-terminus, which unmasks a new N-terminal tethered ligand. This tethered ligand then binds to the receptor, initiating intracellular signaling cascades. PAR-1 activation in VSMCs leads to the activation of Gαq, which in turn can transactivate the Epidermal Growth Factor Receptor (EGFR).[2] This transactivation, along with other downstream signaling events, activates the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3] Activated ERK1/2 translocates to the nucleus and promotes the expression of genes involved in cell cycle progression, ultimately leading to VSMC proliferation.[3][4] this compound acts as a competitive antagonist at the PAR-1 receptor, preventing its activation by thrombin and thereby inhibiting these downstream proliferative signals.

Signaling Pathway Diagram

PAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Thrombin->PAR1 Atopaxar Atopaxar Atopaxar->PAR1 Gaq Gαq PAR1->Gaq EGFR EGFR Gaq->EGFR transactivation ERK ERK1/2 EGFR->ERK Proliferation Proliferation ERK->Proliferation

Caption: PAR-1 signaling pathway in smooth muscle cell proliferation.

Experimental Protocols

Two common and robust methods for assessing smooth muscle cell proliferation are the Bromodeoxyuridine (BrdU) incorporation assay and the MTT assay.

Protocol 1: BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of BrdU, a thymidine analog, into the DNA of proliferating cells.

Materials:

  • Vascular Smooth Muscle Cells (e.g., human aortic or rat aortic)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Thrombin (maximal stimulatory effect often seen around 2.0 U/mL)[4]

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU Antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

BrdU_Workflow A 1. Seed SMCs in 96-well plate B 2. Serum starve cells A->B C 3. Pre-treat with Atopaxar B->C D 4. Stimulate with Thrombin C->D E 5. Add BrdU labeling solution D->E F 6. Fix and denature DNA E->F G 7. Incubate with anti-BrdU antibody F->G H 8. Add secondary antibody and substrate G->H I 9. Measure absorbance H->I

Caption: Experimental workflow for the BrdU proliferation assay.

Procedure:

  • Cell Seeding: Seed smooth muscle cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24-48 hours to synchronize the cells in a quiescent state.

  • Pre-treatment with Atopaxar: Pre-incubate the cells with various concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Thrombin Stimulation: Add thrombin (e.g., 2 U/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for an additional 2-4 hours.

  • Fixation and Denaturation: Remove the labeling medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Wash the wells with PBS. Add 100 µL of anti-BrdU antibody solution and incubate for 1 hour at room temperature.

  • Secondary Antibody and Substrate: Wash the wells and add 100 µL of HRP-conjugated secondary antibody solution. Incubate for 30 minutes. Wash again and add 100 µL of TMB substrate.

  • Measurement: After a 15-30 minute incubation, add 100 µL of Stop Solution and measure the absorbance at 450 nm using a microplate reader.

Protocol 2: MTT Assay

This colorimetric assay measures cell viability and proliferation based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Vascular Smooth Muscle Cells

  • Cell culture medium

  • Serum-free medium

  • Thrombin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Experimental Workflow Diagram:

MTT_Workflow A 1. Seed SMCs in 96-well plate B 2. Serum starve cells A->B C 3. Pre-treat with Atopaxar B->C D 4. Stimulate with Thrombin C->D E 5. Add MTT solution D->E F 6. Incubate to form formazan E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance G->H

Caption: Experimental workflow for the MTT proliferation assay.

Procedure:

  • Cell Seeding and Serum Starvation: Follow steps 1 and 2 from the BrdU assay protocol.

  • Treatment: Follow steps 3 and 4 from the BrdU assay protocol, but incubate for 48-72 hours to allow for changes in cell number.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well.

  • Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Quantitative data from the proliferation assays should be summarized in a clear and structured format. The results can be presented as a percentage of the control (thrombin-stimulated) proliferation, and the IC50 value for this compound can be calculated.

Table 1: Effect of this compound on Thrombin-Induced Smooth Muscle Cell Proliferation (BrdU Assay)

Treatment GroupAtopaxar (µM)Absorbance (450 nm) (Mean ± SD)% Proliferation vs. Thrombin Control
Negative Control00.25 ± 0.0312.5%
Thrombin Control02.00 ± 0.15100%
Atopaxar0.011.85 ± 0.1292.5%
Atopaxar0.11.10 ± 0.0955.0%
Atopaxar10.45 ± 0.0522.5%
Atopaxar100.28 ± 0.0414.0%

Table 2: Effect of this compound on Thrombin-Induced Smooth Muscle Cell Viability/Proliferation (MTT Assay)

Treatment GroupAtopaxar (µM)Absorbance (570 nm) (Mean ± SD)% Viability vs. Thrombin Control
Negative Control00.40 ± 0.0420.0%
Thrombin Control02.00 ± 0.20100%
Atopaxar0.011.90 ± 0.1895.0%
Atopaxar0.11.20 ± 0.1560.0%
Atopaxar10.60 ± 0.0830.0%
Atopaxar100.45 ± 0.0522.5%

Conclusion

These protocols provide a framework for investigating the inhibitory effects of this compound on smooth muscle cell proliferation. By utilizing these assays, researchers can effectively quantify the dose-dependent inhibition of thrombin-induced proliferation and further elucidate the therapeutic potential of PAR-1 antagonism in vascular proliferative disorders. Proper controls and careful optimization of experimental conditions are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Light Transmittance Aggregometry with Atopaxar Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide is a reversible and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a critical receptor for thrombin-mediated platelet activation.[1][2][3] Thrombin is the most potent activator of platelets, and its signaling through PAR-1 is a key pathway in the formation of thrombi.[4][5] By inhibiting this pathway, Atopaxar effectively reduces platelet aggregation.[6][7] Light Transmittance Aggregometry (LTA) is the gold-standard method for in vitro assessment of platelet function, measuring the change in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.[8][9][10]

These application notes provide a detailed protocol for utilizing LTA to evaluate the inhibitory effect of this compound on platelet aggregation.

Mechanism of Action of this compound

Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal domain of the PAR-1 receptor. This cleavage exposes a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades that lead to platelet activation and aggregation. Atopaxar is a competitive antagonist that binds to PAR-1, preventing the conformational changes induced by thrombin and thereby inhibiting platelet activation.[1]

cluster_0 Platelet Membrane Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation G_Protein G-Protein Activation PAR1->G_Protein Atopaxar Atopaxar Atopaxar->PAR1 Inhibition Platelet_Activation Platelet Activation & Aggregation G_Protein->Platelet_Activation

Figure 1: Atopaxar's inhibition of PAR-1 signaling.

Quantitative Data

The following table summarizes the in vitro efficacy of Atopaxar in inhibiting platelet aggregation.

ParameterValueAgonistReference
IC50 64 nMTRAP[11]

The following table summarizes the in vivo efficacy of Atopaxar from clinical trials.

Atopaxar DoseInhibition of Platelet AggregationAgonistStudy PopulationReference
400 mg loading dose>80% at 3-6 hours15 µmol/L TRAPAcute Coronary Syndromes[12]
50 mg daily (at week 12)66.5%15 µmol/L TRAPAcute Coronary Syndromes[12]
100 mg daily (at week 12)71.5%15 µmol/L TRAPAcute Coronary Syndromes[12]
200 mg daily (at week 12)88.9%15 µmol/L TRAPAcute Coronary Syndromes[12]

Experimental Protocols

Principle of Light Transmittance Aggregometry

LTA measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets are in suspension and cause the plasma to be turbid, resulting in low light transmission. Upon addition of an agonist, platelets aggregate, forming larger clumps and allowing more light to pass through to a photodetector. The change in light transmission is recorded over time. Platelet-poor plasma (PPP) is used as a reference for 100% light transmission.

Materials and Reagents
  • This compound

  • Thrombin Receptor-Activating Peptide (TRAP-6), a specific PAR-1 agonist

  • Human whole blood collected in 3.2% sodium citrate

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (DMSO) for dissolving Atopaxar

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Light Transmittance Aggregometer

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.

  • Collect the supernatant (PPP).

  • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary, although some studies suggest this is not always required.[8][13]

Experimental Workflow

cluster_workflow LTA Experimental Workflow Blood_Collection 1. Blood Collection (3.2% Sodium Citrate) PRP_Preparation 2. PRP Preparation (Centrifugation at 150-200g) Blood_Collection->PRP_Preparation Incubation 3. Incubation (PRP + Atopaxar/Vehicle) PRP_Preparation->Incubation Aggregation 4. Aggregation Measurement (Add TRAP, 37°C with stirring) Incubation->Aggregation Data_Analysis 5. Data Analysis (% Inhibition) Aggregation->Data_Analysis

Figure 2: Workflow for LTA with Atopaxar.

Light Transmittance Aggregometry Protocol
  • Preparation of Atopaxar: Prepare a stock solution of this compound in DMSO. Further dilute to desired concentrations in PBS. Ensure the final DMSO concentration in the PRP is less than 0.5%.

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Baseline Calibration:

    • Pipette PRP into an aggregometer cuvette with a stir bar. Place it in the appropriate well to set the 0% aggregation baseline.

    • Pipette PPP into another cuvette and place it in the reference well to set the 100% aggregation baseline.

  • Incubation:

    • Add a specific volume of PRP to a pre-warmed cuvette with a stir bar.

    • Add a small volume of the Atopaxar solution (or vehicle control - DMSO/PBS) to the PRP and incubate for a predetermined time (e.g., 5-15 minutes) at 37°C with stirring.

  • Initiation of Aggregation:

    • Add the PAR-1 agonist, TRAP (a typical starting concentration is 15 µM), to the cuvette to initiate platelet aggregation.

    • Record the change in light transmittance for at least 5-10 minutes.

  • Data Analysis:

    • The aggregometer software will generate an aggregation curve.

    • Determine the maximum percentage of platelet aggregation for both the control and Atopaxar-treated samples.

    • Calculate the percentage of inhibition of platelet aggregation using the following formula: % Inhibition = [1 - (Max Aggregation with Atopaxar / Max Aggregation with Vehicle)] x 100

Troubleshooting

  • Low Platelet Aggregation in Control:

    • Ensure PRP was prepared correctly and has an adequate platelet count.

    • Verify the activity of the TRAP agonist.

    • Check that the aggregometer temperature is at 37°C.

  • High Variability between Replicates:

    • Ensure consistent pipetting techniques.

    • Standardize incubation times.

    • Ensure proper mixing of reagents in the cuvette.

Conclusion

This document provides a comprehensive guide for utilizing light transmittance aggregometry to assess the antiplatelet activity of this compound. The provided protocols and data will be a valuable resource for researchers and scientists in the field of drug development and thrombosis research. By understanding the mechanism of action and having a standardized method for its evaluation, the properties of Atopaxar and other PAR-1 antagonists can be effectively characterized.

References

Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation with Atopaxar Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atopaxar Hydrobromide (E5555) is an orally active, reversible, and potent antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Thrombin is a key agonist in platelet activation, a critical process in hemostasis and thrombosis.[3][4] By inhibiting PAR-1, Atopaxar effectively blocks thrombin-mediated platelet signaling, thereby reducing platelet activation and aggregation.[1][2] This makes it a compound of significant interest in the development of antiplatelet therapies for cardiovascular diseases.[3]

Flow cytometry is a powerful technique for the rapid, quantitative, and multi-parametric analysis of individual platelets in a heterogeneous cell suspension like whole blood. It allows for the precise measurement of changes in platelet surface marker expression upon activation, providing valuable insights into the efficacy and mechanism of action of antiplatelet agents like Atopaxar.

These application notes provide a detailed protocol for utilizing flow cytometry to assess the inhibitory effect of this compound on platelet activation. The primary markers of interest are P-selectin (CD62P), a marker of alpha-granule secretion, and the activated form of the glycoprotein IIb/IIIa complex (recognized by the PAC-1 antibody), which is essential for platelet aggregation.

Principle of the Assay

This protocol is designed to measure the dose-dependent inhibition of this compound on platelet activation induced by a PAR-1 specific agonist, Thrombin Receptor-Activating Peptide 6 (TRAP-6). Platelets in whole blood are pre-incubated with varying concentrations of Atopaxar or a vehicle control. Subsequently, the platelets are stimulated with TRAP-6 to induce activation. The expression of P-selectin and the binding of PAC-1 are then quantified using fluorescently labeled antibodies and flow cytometry. A decrease in the percentage of P-selectin positive platelets and a reduction in PAC-1 binding in the presence of Atopaxar indicate its inhibitory effect on PAR-1 mediated platelet activation.

Signaling Pathway of PAR-1 Mediated Platelet Activation and Inhibition by Atopaxar

The following diagram illustrates the signaling cascade initiated by thrombin binding to PAR-1, leading to platelet activation, and how Atopaxar intervenes in this process.

G cluster_0 Platelet Membrane cluster_1 Intracellular Signaling cluster_2 Platelet Activation Events Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Atopaxar Atopaxar Hydrobromide Atopaxar->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from Dense Granules IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC P_selectin P-selectin (CD62P) Expression (α-Granule Release) Ca_release->P_selectin GPIIbIIIa GPIIb/IIIa Activation (PAC-1 Binding) PKC->GPIIbIIIa Aggregation Platelet Aggregation P_selectin->Aggregation GPIIbIIIa->Aggregation G cluster_0 Sample Preparation cluster_1 Platelet Activation cluster_2 Staining and Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Incubation Pre-incubation with Atopaxar or Vehicle Blood_Collection->Incubation Activation Stimulation with TRAP-6 Incubation->Activation Staining Staining with Anti-CD62P and PAC-1 Antibodies Activation->Staining Fixation Fixation Staining->Fixation Acquisition Flow Cytometry Acquisition Fixation->Acquisition Analysis Data Analysis Acquisition->Analysis

References

Application Notes and Protocols for Atopaxar Hydrobromide in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Atopaxar Hydrobromide doses for use in animal studies. Atopaxar is a potent and selective, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2][3] These guidelines are intended to ensure consistent and effective formulation for preclinical research in various animal models.

Mechanism of Action

Atopaxar functions as a competitive and reversible antagonist of PAR-1.[1] Thrombin, a critical enzyme in the coagulation cascade, typically activates platelets by cleaving the N-terminus of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet aggregation.[1][3] Atopaxar binds to the PAR-1 receptor, preventing this thrombin-mediated activation and thereby inhibiting platelet aggregation.[1][4]

Signaling Pathway of Thrombin-Induced Platelet Activation and Inhibition by Atopaxar

cluster_0 Platelet Membrane cluster_1 Intracellular Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Cleavage & Activation G_Protein G-Protein Activation PAR1->G_Protein Atopaxar Atopaxar Atopaxar->PAR1 Inhibition PLC Phospholipase C Activation G_Protein->PLC Calcium Calcium Mobilization PLC->Calcium Aggregation Platelet Aggregation Calcium->Aggregation

Caption: Thrombin activates PAR-1, initiating a signaling cascade that results in platelet aggregation. Atopaxar blocks this by inhibiting the PAR-1 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic and Pharmacodynamic Properties

ParameterValueSpeciesReference
Molecular Weight 608.55 g/mol N/A[5]
Half-life ~23 hoursHuman[1][4]
Time to Max. Plasma Conc. (Tmax) ~3.5 hoursHuman[1][4]
Metabolism Primarily by CYP3A4Human[1][4]
Route of Elimination FecesHuman[1][4]
IC50 (TRAP-induced platelet aggregation) 64 nMHuman[4]
IC50 (haTRAP binding to PAR-1) 0.019 µMHuman[2]

Table 2: Reported Dosages in Animal Studies

Animal ModelRoute of AdministrationDosageKey FindingsReference
Guinea Pig Oral (p.o.)30 - 100 mg/kgDose-dependent prolongation of time to occlusion in a thrombosis model. No effect on bleeding time at up to 1000 mg/kg.[2]
Rat Oral (p.o.)10 and 30 mg/kgAttenuated intimal thickening after balloon injury.[6]

Experimental Protocols: Dose Preparation for Animal Studies

This section provides detailed protocols for the preparation of this compound for oral administration in animal studies. This compound is soluble in DMSO.[5][7] For in vivo applications, co-solvents are typically required to achieve a stable and biocompatible formulation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn oil

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Protocol 1: Aqueous-Based Formulation

This formulation is suitable for many rodent studies.

  • Prepare the vehicle solution:

    • In a sterile vial, combine the following in the specified order, ensuring each component is fully dissolved before adding the next:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • Vortex thoroughly to create a homogenous solution.

  • Dissolve this compound:

    • Weigh the required amount of this compound powder.

    • Add the powder to the prepared vehicle solution to achieve the desired final concentration (e.g., ≥ 2.5 mg/mL).[2]

    • Vortex the mixture until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]

Protocol 2: Oil-Based Formulation

This formulation can be an alternative, particularly for studies requiring lipid-based vehicles.

  • Prepare the vehicle solution:

    • In a sterile vial, combine:

      • 10% DMSO

      • 90% Corn Oil

    • Vortex thoroughly.

  • Dissolve this compound:

    • Add the weighed this compound powder to the DMSO/Corn Oil mixture.

    • Vortex until a clear solution is obtained. A concentration of ≥ 2.5 mg/mL is achievable.[2]

Storage and Handling:

  • This compound powder should be stored at -20°C for long-term storage (months to years) and at 0-4°C for short-term storage (days to weeks), protected from light.[5]

  • Prepared stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[2] It is recommended to prepare fresh working solutions for each experiment.

Experimental Workflow for this compound Dose Preparation

cluster_prep Dose Preparation cluster_admin Administration start Start weigh Weigh Atopaxar Hydrobromide Powder start->weigh choose_vehicle Select Vehicle (Aqueous or Oil-based) weigh->choose_vehicle prepare_vehicle Prepare Vehicle Solution choose_vehicle->prepare_vehicle dissolve Dissolve Atopaxar in Vehicle (Vortex/Sonicate) prepare_vehicle->dissolve check_solubility Check for Complete Solubilization dissolve->check_solubility check_solubility->dissolve Precipitate Observed ready Dose Ready for Administration check_solubility->ready Clear Solution administer Administer to Animal Model (p.o.) ready->administer

Caption: Workflow for the preparation and administration of this compound for animal studies.

References

Application Notes and Protocols: Measuring Atopaxar Hydrobromide's Effect on Bleeding Time in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atopaxar (E5555) is an orally active, reversible, and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets. Thrombin is the most potent activator of platelets, playing a crucial role in the pathophysiology of atherothrombotic diseases. By inhibiting the PAR-1 pathway, Atopaxar effectively blocks thrombin-mediated platelet aggregation and activation.

While this mechanism is promising for preventing thrombotic events, a critical aspect of preclinical evaluation for any antiplatelet agent is the assessment of its potential to increase bleeding risk. These application notes provide detailed protocols for measuring the effect of Atopaxar Hydrobromide on bleeding time in common preclinical models, offering researchers a standardized methodology to evaluate its hemostatic safety profile. Preclinical studies in guinea pigs have notably shown that Atopaxar can produce antithrombotic effects without significantly prolonging bleeding time, a key characteristic to verify in other models.

Mechanism of Action: PAR-1 Antagonism

Thrombin activates platelets by cleaving the N-terminal domain of the PAR-1 receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's extracellular loop to initiate transmembrane signaling. This process activates intracellular G-proteins (primarily Gq and G12/13), leading to a cascade of events including calcium mobilization, shape change, and ultimately, platelet aggregation.

Atopaxar is a competitive antagonist that binds to PAR-1 at or near the tethered ligand binding site, preventing the receptor's activation by thrombin. This selectively inhibits the most potent pathway of platelet activation while leaving other hemostatic processes, such as those mediated by ADP or thromboxane A2, intact.

atopaxar_mechanism cluster_platelet Platelet Membrane par1 PAR-1 Receptor g_protein G-Protein Activation (Gq, G12/13) par1->g_protein Activation activation Platelet Activation & Aggregation g_protein->activation thrombin Thrombin thrombin->par1 Cleavage atopaxar Atopaxar atopaxar->par1 Inhibition

Caption: Atopaxar's mechanism of action on the PAR-1 signaling pathway.

Preclinical Data on Bleeding Time

A key preclinical study evaluated the effects of orally administered Atopaxar in guinea pig models of thrombosis and hemostasis. The data demonstrated a dose-dependent antithrombotic effect without a corresponding increase in bleeding time, even at very high doses. This suggests a potentially wide therapeutic window.

Animal ModelAtopaxar Dose (p.o.)Primary Efficacy EndpointEffect on ThrombosisEffect on Bleeding TimeReference
Guinea Pig30 mg/kgTime to Occlusion (Femoral Artery)1.8-fold increase vs. controlNo significant change
Guinea Pig100 mg/kgTime to Occlusion (Femoral Artery)2.4-fold increase vs. controlNo significant change
Guinea Pigup to 1000 mg/kgBleeding TimeNot ApplicableNo significant change

Note: While these preclinical findings are encouraging, clinical trials in humans have shown that Atopaxar may increase the incidence of minor bleeding complications.

Experimental Protocol: Rodent Tail Transection Bleeding Time Assay

This protocol describes a standard method for assessing bleeding time in mice or rats following the administration of this compound.

Materials
  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Rodents (e.g., Male C57BL/6 mice, 8-10 weeks old)

  • Anesthetic (e.g., Isoflurane or Ketamine/Xylazine)

  • Isotonic saline (0.9% NaCl), pre-warmed to 37°C

  • 50 mL conical tubes or beakers

  • Surgical scalpel or sharp razor blade

  • Filter paper (e.g., Whatman No. 1)

  • Stopwatch

  • Oral gavage needles

  • Animal restrainer (optional)

Experimental Workflow

experimental_workflow acclimatize 1. Animal Acclimatization (≥ 7 days) dosing 2. Drug Administration (Oral Gavage) acclimatize->dosing wait 3. Wait for Peak Plasma Concentration (e.g., 1 hour) dosing->wait anesthetize 4. Anesthesia wait->anesthetize transect 5. Tail Transection (e.g., 3 mm from tip) anesthetize->transect measure 6. Measure Bleeding transect->measure record 7. Record Time to Cessation (≥ 10 min cutoff) measure->record

Caption: Workflow for the rodent tail transection bleeding time assay.

Detailed Procedure
  • Animal Preparation & Dosing:

    • Acclimatize animals to the facility for a minimum of one week before the experiment.

    • Prepare fresh solutions of this compound in the selected vehicle on the day of the experiment. A vehicle-only group must be included as a negative control.

    • Administer Atopaxar or vehicle via oral gavage at the desired doses (e.g., 10, 30, 100 mg/kg). Record the exact time of administration for each animal.

  • Bleeding Time Measurement:

    • At a predetermined time point post-dosing corresponding to the drug's peak plasma concentration (e.g., 1 hour), anesthetize the animal. Ensure a stable plane of anesthesia is achieved.

    • Place the distal portion of the animal's tail in a 50 mL tube containing isotonic saline pre-warmed to 37°C for 1-2 minutes to normalize temperature and dilate blood vessels.

    • Gently blot the tail dry.

    • Using a sharp scalpel, transect the tail at a precise distance from the tip (e.g., 3 mm for mice).

    • Immediately upon transection, start a stopwatch.

    • Gently blot the blood from the tail tip using a piece of filter paper every 30 seconds. Do not apply pressure or touch the wound itself, as this can dislodge the primary platelet plug.

    • Continue this process until no blood is absorbed by the filter paper for a full 30-second interval. This point is defined as the cessation of bleeding.

    • Record the total time from transection to cessation. A cutoff time (e.g., 600 or 900 seconds) should be established, after which bleeding is considered continuous.

Data Analysis and Interpretation
  • The primary endpoint is the bleeding time in seconds.

  • Compare the mean bleeding time of each Atopaxar-treated group to the vehicle-control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's post-hoc test).

  • A statistically significant increase in bleeding time in a dose-dependent manner indicates that Atopaxar, at those concentrations, impacts primary hemostasis in the tested model.

  • The absence of a significant increase, as observed in guinea pig studies, would suggest a favorable safety profile with respect to bleeding risk under the experimental conditions.

Conclusion

These protocols provide a standardized framework for assessing the hemostatic consequences of PAR-1 antagonism by this compound in preclinical research. The rodent tail transection model is a robust and widely used assay for evaluating the in vivo effects of antiplatelet and anticoagulant agents. Consistent and reproducible data from these studies are essential for determining the therapeutic index of Atopaxar and guiding further drug development and clinical trial design.

Troubleshooting & Optimization

Atopaxar Hydrobromide in DMSO: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility and stability of Atopaxar Hydrobromide when using Dimethyl Sulfoxide (DMSO) as a solvent.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

For research purposes, DMSO is a commonly used solvent for this compound.

2. What is the solubility of this compound in DMSO?

The solubility of this compound in DMSO is 10 mM. It is recommended to use sonication to facilitate dissolution.[1]

3. How should I prepare a stock solution of this compound in DMSO?

  • Based on the desired concentration (not exceeding 10 mM), calculate the required mass of this compound and volume of DMSO.

  • Add the DMSO to the this compound powder.

  • To ensure complete dissolution, sonicate the solution.

4. What are the recommended storage conditions for this compound in DMSO?

Store stock solutions of this compound in DMSO at -80°C for long-term storage, which should ensure stability for up to one year.[1] For short-term storage (up to one month), -20°C is also acceptable.

5. How can I minimize degradation of this compound in my DMSO stock solution?

To minimize degradation:

  • Store the stock solution at -80°C for long-term storage.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Ensure the DMSO used is of high purity and anhydrous, as contaminants can promote degradation.

6. Is there any quantitative data on the stability of this compound in DMSO over time?

Publicly available, detailed quantitative stability data, such as degradation percentage over specific time intervals at various temperatures, is limited. The provided storage recommendations are based on general best practices for maintaining the integrity of the compound in a DMSO solution.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Difficulty dissolving this compound in DMSO Incomplete dissolution due to concentration or temperature.- Ensure the concentration does not exceed the maximum solubility of 10 mM.- Use sonication to aid dissolution.- Gentle warming of the solution can also be attempted, but monitor for any signs of degradation.
Precipitation observed in the stock solution upon storage The compound may have come out of solution during freezing.- Before use, allow the vial to come to room temperature.- Vortex the solution to ensure it is fully redissolved.- If precipitation persists, sonication may be necessary.
Inconsistent experimental results Possible degradation of the compound in the stock solution.- Prepare a fresh stock solution from powder.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Verify the storage conditions and duration. For solutions stored longer than recommended, consider preparing a fresh stock.

This compound Data Summary

Parameter Value Source
Solubility in DMSO 10 mM (Sonication recommended)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 1 year[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (MW: 608.54 g/mol )

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes or vials

    • Sonicator

    • Calibrated balance and pipettes

  • Procedure:

    • Calculate the mass of this compound required. For 1 mL of a 10 mM solution, you will need 6.085 mg.

    • Weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the corresponding volume of anhydrous DMSO.

    • Cap the vial securely and vortex briefly.

    • Place the vial in a sonicator bath and sonicate until the powder is completely dissolved.

    • (Optional) For cell-based assays, the solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Visualizations

Atopaxar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation Leads to PKC->Platelet_Activation Leads to Atopaxar Atopaxar Hydrobromide Atopaxar->PAR1 Inhibits Troubleshooting_Workflow start Start: this compound Experiment issue Encountering an Issue? start->issue solubility Difficulty Dissolving? issue->solubility Yes end Proceed with Experiment issue->end No precipitation Precipitation in Stock? solubility->precipitation No solubility_steps 1. Check Concentration (<10mM) 2. Sonicate 3. Gentle Warming solubility->solubility_steps Yes inconsistent_results Inconsistent Results? precipitation->inconsistent_results No precipitation_steps 1. Warm to Room Temp 2. Vortex/Sonicate precipitation->precipitation_steps Yes inconsistent_steps 1. Prepare Fresh Stock 2. Aliquot to Avoid Freeze-Thaw 3. Verify Storage inconsistent_results->inconsistent_steps Yes inconsistent_results->end No solubility_steps->end precipitation_steps->end inconsistent_steps->end

References

Technical Support Center: Atopaxar Hydrobromide Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Atopaxar Hydrobromide in preclinical studies.

FAQs: Understanding and Investigating Off-Target Effects of this compound

Q1: What are the known on-target and off-target effects of this compound from preclinical and clinical studies?

Atopaxar is a potent antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] Its on-target effect is the inhibition of thrombin-mediated platelet aggregation. Preclinical and clinical studies have identified several off-target effects, most notably elevations in liver enzymes and prolongation of the QTc interval.[2][3][4][5][6][7][8] There is also evidence of metabolism by cytochrome P450 3A4 (CYP3A4), which can be a source of drug-drug interactions.[9][10]

Q2: We are observing unexpected cardiovascular effects in our animal model. How can we determine if this is related to QTc prolongation?

If you observe unexpected cardiovascular events, it is prudent to investigate potential effects on cardiac repolarization. A common preclinical method is to perform electrocardiogram (ECG) monitoring in your animal models (e.g., telemetered rodents or larger animals) following Atopaxar administration. Look for a dose-dependent prolongation of the QT interval, corrected for heart rate (QTc). If QTc prolongation is confirmed, further investigation into the mechanism, such as direct inhibition of the hERG potassium channel, is warranted.[11]

Q3: Our in vitro assays are showing cytotoxicity in hepatocytes. What could be the cause and how do we investigate it?

Elevated liver enzymes were a key finding in clinical trials with Atopaxar.[6] If you are observing hepatotoxicity in vitro, consider the following:

  • Metabolic Activation: Atopaxar is metabolized by CYP3A4.[9][10] It's possible that a metabolite, rather than the parent compound, is responsible for the toxicity. Consider using liver microsomes or hepatocytes with competent CYP metabolism to assess metabolite-driven toxicity.

  • Mitochondrial Toxicity: Drug-induced liver injury can often be traced to mitochondrial dysfunction. Assess mitochondrial health using assays for mitochondrial membrane potential, oxygen consumption, or ATP production.

  • Bile Acid Homeostasis: Disruption of bile acid transport can lead to cholestatic liver injury. Investigate the effect of Atopaxar on key bile acid transporters.

Q4: We are planning a drug-drug interaction study with Atopaxar. Which enzymes should we focus on?

Given that Atopaxar is a substrate for CYP3A4, you should prioritize investigating interactions with known inhibitors and inducers of this enzyme.[9][10] Co-administration with a strong CYP3A4 inhibitor could increase Atopaxar exposure and exacerbate its on- and off-target effects. Conversely, a CYP3A4 inducer could decrease its efficacy. It would also be prudent to perform a broader screen of major CYP450 isoforms to identify any other potential interaction liabilities.

Troubleshooting Guides

Guide 1: Investigating Unexpected In Vivo Toxicity

If you encounter unexpected toxicity in your animal studies, follow this workflow to systematically investigate potential off-target effects:

G start Unexpected in vivo toxicity observed check_literature Review known clinical and preclinical off-target effects of Atopaxar (Liver and Cardiac) start->check_literature liver_pathway Assess Liver Function: - Measure ALT/AST in plasma - Histopathology of liver tissue check_literature->liver_pathway cardiac_pathway Assess Cardiac Function: - ECG monitoring for QTc prolongation - Echocardiography check_literature->cardiac_pathway is_liver Liver toxicity confirmed? liver_pathway->is_liver is_cardiac Cardiac effects confirmed? cardiac_pathway->is_cardiac in_vitro_liver In vitro hepatotoxicity assays: - Hepatocyte viability - Mitochondrial function - CYP450 metabolism is_liver->in_vitro_liver Yes other_off_target Consider broader off-target screening: - Receptor binding panel - Kinase panel is_liver->other_off_target No in_vitro_cardiac In vitro cardiotoxicity assays: - hERG channel patch clamp - Cardiomyocyte viability/function is_cardiac->in_vitro_cardiac Yes is_cardiac->other_off_target No end Identify potential off-target mechanism in_vitro_liver->end in_vitro_cardiac->end other_off_target->end

Workflow for investigating in vivo toxicity.

Guide 2: Protocol for Assessing hERG Channel Inhibition

To investigate if QTc prolongation is due to direct hERG channel inhibition, a whole-cell patch-clamp assay is the gold standard.

Objective: To determine the IC50 of this compound on the hERG potassium channel.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology:

    • Perform whole-cell voltage-clamp recordings at room temperature or 35°C.

    • Use a voltage protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Compound Application:

    • Prepare a concentration range of this compound (e.g., 0.01 to 100 µM).

    • Apply each concentration to the cells for a sufficient time to reach steady-state block.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Normalize the data to the control (vehicle) response.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Quantitative Data on this compound Activity

Target/AssayCompoundResultInterpretation
On-Target Activity
TRAP-mediated platelet aggregation[9]AtopaxarIC50: 64 nMPotent inhibition of the target pathway.
Off-Target Activity
ADP-induced platelet aggregation[9]Atopaxar10-15% inhibitionMinimal effect on a key alternative platelet activation pathway, suggesting selectivity.
Collagen-induced platelet aggregation[9]Atopaxar10-15% inhibitionMinimal effect on another platelet activation pathway.
Vascular contraction (in rabbits)[2]AtopaxarInhibition of depolarization-induced contractionSuggests potential off-target effects on vascular smooth muscle ion channels.
Cytochrome P450 Metabolism[9][10]AtopaxarMetabolized by CYP3A4Potential for drug-drug interactions with CYP3A4 inhibitors or inducers.
Clinically Observed Off-Target Effects
Liver Function[6][8]AtopaxarDose-dependent elevation of liver transaminasesIndicates potential for drug-induced liver injury.
Cardiac Repolarization[2][8]AtopaxarDose-dependent QTc interval prolongationSuggests a risk of delayed ventricular repolarization and potential for arrhythmias.

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of Atopaxar

Atopaxar acts as an antagonist at the PAR-1 receptor, blocking the signaling cascade initiated by thrombin, which leads to platelet activation and aggregation.

G Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gq Protein Activation PAR1->Gq Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation

Atopaxar's on-target PAR-1 signaling pathway.

Experimental Workflow for Preclinical Safety Assessment

This diagram outlines a typical workflow for assessing the key off-target liabilities of a new chemical entity like Atopaxar during preclinical development.

G start New Chemical Entity (e.g., Atopaxar) in_vitro_safety In Vitro Safety Pharmacology start->in_vitro_safety cyp_screen CYP450 Inhibition/ Metabolism Screen in_vitro_safety->cyp_screen herg_assay hERG Channel Assay in_vitro_safety->herg_assay hepatotoxicity_assay In Vitro Hepatotoxicity (e.g., HepG2 cells) in_vitro_safety->hepatotoxicity_assay in_vivo_tox In Vivo Toxicology Studies cyp_screen->in_vivo_tox herg_assay->in_vivo_tox hepatotoxicity_assay->in_vivo_tox rodent_study Rodent (Rat/Mouse) in_vivo_tox->rodent_study non_rodent_study Non-Rodent (Dog/Monkey) in_vivo_tox->non_rodent_study liver_monitoring Monitor Liver Enzymes (ALT, AST) rodent_study->liver_monitoring cardiac_monitoring Telemetry for ECG (QTc Analysis) rodent_study->cardiac_monitoring non_rodent_study->liver_monitoring non_rodent_study->cardiac_monitoring report Integrated Safety Assessment liver_monitoring->report cardiac_monitoring->report

Preclinical off-target safety assessment workflow.

References

Atopaxar Hydrobromide and QTc Prolongation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers investigating the dose-dependent QTc prolongation effect of Atopaxar Hydrobromide. The following content, presented in a question-and-answer format, addresses potential issues and offers insights into experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the established relationship between this compound dosage and QTc interval prolongation?

A1: Phase II clinical trials have demonstrated a dose-dependent prolongation of the QTc interval with this compound administration. Higher doses of Atopaxar are associated with a greater increase in the QTc interval.[1][2][3][4]

Q2: What specific quantitative data is available from clinical trials on Atopaxar-induced QTc prolongation?

A2: Data from the LANCELOT-CAD and LANCELOT-ACS trials provide quantitative insights into this effect. In the LANCELOT-CAD trial, while mean QTc intervals were not significantly different across treatment arms, a dose-dependent increase in the proportion of patients with a QTc prolongation greater than 30 msec from baseline was observed. The LANCELOT-ACS trial showed a clear trend of increasing mean QTc with higher doses of Atopaxar.

Data on QTc Prolongation with this compound

LANCELOT-CAD Trial: Patients with QTc Prolongation >30 msec from Baseline
Treatment GroupPlaceboAtopaxar 50 mgAtopaxar 100 mgAtopaxar 200 mg
Percentage of Patients -4.6%8.3%10.2%
LANCELOT-ACS Trial: Mean QTc Interval
Treatment GroupPlaceboAtopaxar 50 mgAtopaxar 100 mgAtopaxar 200 mg
Mean QTc (msec) 409.4410.9414.4417.8

Q3: What is the proposed mechanism for Atopaxar-induced QTc prolongation?

A3: The precise mechanism by which this compound prolongs the QTc interval has not been definitively established in the available literature. It is hypothesized that Atopaxar may directly or indirectly affect cardiac ion channels, particularly the hERG potassium channel, which is crucial for cardiac repolarization. However, direct evidence from preclinical cardiac ion channel studies on Atopaxar is not widely published.

Experimental Protocols

Key Clinical Trials Investigating Atopaxar and QTc Prolongation

Two key Phase II clinical trials, LANCELOT-CAD and LANCELOT-ACS, provide the primary data on the safety and tolerability of Atopaxar, including its effects on the QTc interval.

LANCELOT-CAD Trial (NCT00312052)
  • Objective: To evaluate the safety and tolerability of prolonged therapy with atopaxar in subjects with stable Coronary Artery Disease (CAD).[1]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5]

  • Patient Population: 720 patients with a history of high-risk, stable CAD.[3]

  • Dosing Regimen:

    • Atopaxar 50 mg daily

    • Atopaxar 100 mg daily

    • Atopaxar 200 mg daily

    • Matching placebo

  • Treatment Duration: 24 weeks.

  • ECG Monitoring: Standard 12-lead ECGs were recorded at baseline and at specified intervals throughout the study.

LANCELOT-ACS Trial (NCT00548587)
  • Objective: To evaluate the safety and tolerability of atopaxar in patients with Acute Coronary Syndromes (ACS).[2]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 603 patients with non-ST-elevation ACS.[2]

  • Dosing Regimen:

    • 400 mg loading dose of Atopaxar followed by:

      • 50 mg daily

      • 100 mg daily

      • 200 mg daily

    • Matching placebo

  • Treatment Duration: 12 weeks.

  • ECG Monitoring: Continuous ECG monitoring (Holter) was performed in a subset of patients to assess for ischemia. Standard 12-lead ECGs were also collected.[2]

Visualizing Experimental and Signaling Pathways

To aid in understanding the experimental workflow and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_monitoring Monitoring & Follow-up s Patient Screening ic Informed Consent s->ic b Baseline Assessments (ECG, Labs) ic->b r Randomization b->r p Placebo r->p a50 Atopaxar 50mg r->a50 a100 Atopaxar 100mg r->a100 a200 Atopaxar 200mg r->a200 ecg Serial ECG Monitoring p->ecg a50->ecg a100->ecg a200->ecg ae Adverse Event Monitoring ecg->ae fu End of Study/ Follow-up ae->fu

Caption: Generalized workflow for the LANCELOT clinical trials.

signaling_pathway cluster_cell Cardiomyocyte cluster_effect Effect atopaxar This compound herg hERG K+ Channel atopaxar->herg Potential Inhibition (Hypothesized) k_ion K+ Efflux herg->k_ion Allows repol Repolarization k_ion->repol Drives qtc QTc Interval repol->qtc Determines Duration Of prolongation Prolongation qtc->prolongation

Caption: Hypothesized mechanism of Atopaxar-induced QTc prolongation.

Troubleshooting Guide for QTc Measurement in Clinical Trials

Q4: What are common sources of error in QTc measurement during a clinical trial, and how can they be mitigated?

A4: Accurate QTc measurement is critical. Common issues and their solutions are outlined below.

IssuePotential Cause(s)Recommended Action(s)
ECG Artifact - Patient movement- Muscle tremors- Electrical interference- Ensure the patient is relaxed and in a quiet environment.- Check for and remove any nearby electronic devices that may cause interference.- Proper skin preparation and electrode placement are crucial.
Inaccurate T-wave End Detection - Low T-wave amplitude- Bifid T-waves- U-waves- Utilize high-resolution digital ECGs.- Employ standardized, protocol-defined methods for T-wave end determination (e.g., tangent method).- Centralized ECG reading by a few trained cardiologists can reduce inter-reader variability.
Incorrect Heart Rate Correction - Inappropriate correction formula (e.g., Bazett's at high heart rates)- Fluctuations in heart rate- Use a correction formula appropriate for the study population and heart rate range (e.g., Fridericia's or a study-specific correction).- Obtain ECGs when the patient's heart rate is stable.

Q5: How should we manage a subject who develops significant QTc prolongation during a trial?

A5: Any subject exhibiting clinically significant QTc prolongation (e.g., >500 ms or an increase of >60 ms from baseline) should be managed according to the predefined safety monitoring plan in the study protocol. This typically involves:

  • Immediate notification of the principal investigator and medical monitor.

  • Repeat ECG to confirm the finding.

  • Discontinuation of the study drug.

  • Evaluation for any electrolyte abnormalities (e.g., hypokalemia, hypomagnesemia) or concomitant medications that could be contributing.

  • Continuous cardiac monitoring may be warranted until the QTc interval returns to a safe level.

References

Optimizing Atopaxar Hydrobromide concentration for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Atopaxar Hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and challenges encountered during in vitro experiments with this compound.

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is the hydrobromide salt form of Atopaxar (also known as E5555). It is a potent, orally active, selective, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), which is a G protein-coupled receptor.[1][2] Its primary mechanism involves inhibiting thrombin-mediated platelet activation by targeting the PAR-1 receptor.[1][3][4] It binds at or near the tethered ligand binding site on platelet membranes, preventing receptor activation.[1]

Q2: How should I prepare and store my this compound stock solution?

A: Proper preparation and storage are critical for experimental consistency. Follow these guidelines:

  • Reconstitution: this compound is soluble in DMSO. A stock solution of 10 mM in DMSO can be prepared; sonication is recommended to ensure complete dissolution.[5]

  • Working Solution: For cell-based assays, it is recommended to prepare a stock solution that is at least 1000 times more concentrated than your final working solution to minimize the solvent's effect on the cells.[5]

  • Storage: Store the powder at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, store the stock solution at -80°C for up to one year to maintain stability.[5]

Storage Conditions Duration
Powder-20°C for 3 years[5]
In Solvent (e.g., DMSO)-80°C for 1 year[5]

Q3: What is a recommended starting concentration range for my in vitro assay?

A: The optimal concentration of Atopaxar depends heavily on the cell type and the specific assay. Based on published data, here are some effective concentration ranges:

  • PAR-1 Binding Inhibition: For inhibiting the binding of high-affinity thrombin receptor activating peptide (haTRAP) to PAR-1 on human platelet membranes, the IC50 is approximately 0.019 µM.[2][6]

  • Smooth Muscle Cell Proliferation: To inhibit thrombin-induced proliferation of aortic smooth muscle cells, IC50 values range from 0.028 µM to 0.16 µM.[7]

  • Platelet Aggregation: Atopaxar inhibits thrombin-induced platelet aggregation in a concentration-dependent manner.[2][6] A good starting point for a dose-response curve would be from 0.001 µM to 10 µM.

Assay Cell/System Type Effective Concentration (IC50)
haTRAP Binding InhibitionHuman Platelet Membranes0.019 µM[2][6]
Thrombin-Induced Cell ProliferationHuman Aortic Smooth Muscle Cells0.028 - 0.079 µM[7]
Thrombin-Induced Cell ProliferationRat Aortic Smooth Muscle Cells0.16 µM[7]
TRAP-Induced Cell ProliferationRat Aortic Smooth Muscle Cells0.038 µM[7]
JAK/STAT Pathway InhibitionA549 CellsEC50 of 5.90 µM[8]
Cell Viability InhibitionA549 CellsIC50 of 7.02 µM[8]

Q4: My results are inconsistent. What are the common troubleshooting steps?

A: Inconsistent results can stem from several factors. Use the following decision tree to troubleshoot.

G A Inconsistent Results Observed B Check Stock Solution (Age, Storage, Solubility) A->B Is stock solution old or improperly stored? C Review Experimental Protocol (Incubation Times, Reagent Conc.) A->C Are there variations in procedure? D Assess Cell Health & Passage Number A->D Are cells variable? E Verify PAR-1 Expression in your Cell Line A->E Is target expression unknown? B->C No F Prepare Fresh Stock Solution B->F Yes C->D No G Standardize Protocol Across All Experiments C->G Yes D->E No H Use Low Passage, Healthy Cells D->H Yes I Confirm with Western Blot or qPCR E->I Yes J Problem Resolved F->J G->J H->J I->J

Caption: Troubleshooting workflow for inconsistent results.

Q5: How can I determine if Atopaxar is causing cytotoxicity in my cell line?

A: At high concentrations, Atopaxar may exhibit off-target effects or cytotoxicity.[8] It is crucial to determine a non-toxic working concentration range.

  • Perform a Cell Viability Assay: Use a standard method like an MTT, XTT, or PrestoBlue™ assay.

  • Set Up a Dose-Response Curve: Treat your cells with a broad range of Atopaxar concentrations (e.g., 0.1 µM to 100 µM) for the intended duration of your experiment (e.g., 24, 48, 72 hours).

  • Include Controls: Always include a "vehicle-only" control (e.g., DMSO at the highest concentration used) and an "untreated" control.

  • Determine the TC50: Calculate the Toxic Concentration 50% (TC50), which is the concentration that reduces cell viability by 50%. For your primary assays, use concentrations well below the TC50. Significant cell death has been observed with similar compounds at concentrations around 100 µM after 24 hours.[9]

Q6: Are there any known off-target effects of Atopaxar?

A: While Atopaxar is highly selective for PAR-1, it's important to be aware of potential off-target effects, especially at higher concentrations.

  • Specificity: Atopaxar does not inhibit platelet aggregation induced by ADP, U46619, collagen, or PAR-4 activating peptide (PAR-4ap) at concentrations up to 20 µM, demonstrating its high selectivity for the PAR-1 pathway.[2][6]

  • JAK/STAT Inhibition: One study has reported that Atopaxar can inhibit Janus kinase 1 (JAK1) and JAK2, which in turn inhibits the JAK-STAT pathway with an EC50 of 5.90 µM in A549 lung cancer cells.[8] This is significantly higher than its IC50 for PAR-1. If your research involves this pathway, consider this potential interaction.

Experimental Protocols

Protocol 1: Determining Optimal Atopaxar Concentration

This workflow outlines the steps to identify the ideal concentration range for your specific in vitro assay.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular PAR1 PAR-1 Receptor G_Protein G-Protein Activation (Gq, G12/13) PAR1->G_Protein Activates Thrombin Thrombin Thrombin->PAR1 Cleaves & Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Response Downstream Signaling (e.g., Ca2+ Mobilization, Platelet Aggregation) G_Protein->Response

References

Ensuring reproducibility in Atopaxar Hydrobromide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for ensuring the reproducibility of experiments involving Atopaxar Hydrobromide. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the hydrobromide salt of Atopaxar (also known as E5555), an orally active, selective, and reversible antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] Its primary mechanism involves interfering with thrombin-mediated platelet signaling and activation, which is a key process in thrombus formation.[2][3][4][5] By blocking the PAR-1 receptor, Atopaxar prevents the signaling cascade that leads to platelet aggregation.[6][7]

Q2: What are the recommended solvents and storage conditions for this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[8][9] For long-term storage, the powdered form should be kept at -20°C for up to three years.[9] Once dissolved in a solvent like DMSO, the stock solution is stable for up to one year at -80°C.[9] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[8]

Q3: For in vitro platelet assays, how should I prepare the working solution of Atopaxar?

First, prepare a concentrated stock solution in DMSO (e.g., 10 mM).[9] For cell-based experiments, it is common to make the stock solution at least 1000 times more concentrated than the final working solution. The final working solution can be prepared by diluting the DMSO stock into an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Q4: What is the most common in vitro assay to test the efficacy of Atopaxar?

The most common and gold-standard method for evaluating the effect of Atopaxar on platelet function is Light Transmission Aggregometry (LTA) .[10][11] This assay measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.[10] To specifically assess PAR-1 inhibition, Thrombin Receptor-Activating Peptide (TRAP) is the preferred agonist as it directly activates the PAR-1 receptor.[12]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in platelet aggregation results between replicates. 1. Pre-analytical variables: Inconsistent timing between blood collection and testing, improper sample mixing, or temperature fluctuations.[13] 2. Pipetting errors: Inaccurate volumes of agonist or inhibitor. 3. Platelet activation: Accidental activation during sample preparation (e.g., vigorous vortexing).1. Standardize the entire pre-analytical process. Perform LTA within 15 minutes to 4 hours of blood sampling.[13] Ensure gentle inversion for mixing. 2. Use calibrated pipettes and ensure proper technique. Add agonist (max 1/10 of final volume) directly into the PRP, not down the cuvette wall.[13] 3. Handle platelet-rich plasma (PRP) gently at all times.
Lower-than-expected inhibition of platelet aggregation by Atopaxar. 1. Compound degradation: Improper storage of Atopaxar powder or stock solutions. 2. Inaccurate concentration: Errors in weighing the compound or in serial dilutions. 3. High agonist concentration: Using an overly high concentration of TRAP may overcome the competitive antagonism of Atopaxar.1. Store Atopaxar powder at -20°C and DMSO stock solutions at -80°C.[9] Prepare fresh working solutions for each experiment. 2. Verify the calibration of the balance and review dilution calculations. 3. Perform a dose-response curve for the agonist (e.g., TRAP) to determine the optimal concentration (EC50 to EC80) for your assay.
No platelet aggregation observed, even in control samples. 1. Inactive agonist: The platelet agonist (e.g., TRAP) may have degraded. 2. Poor platelet quality: Platelets may be non-responsive due to donor variability or poor handling. 3. Presence of antiplatelet drugs: The blood donor may have taken medications like aspirin or NSAIDs.[14][15]1. Use a fresh vial of agonist or test its activity with a known positive control sample. 2. Ensure PRP is prepared correctly and used within the recommended timeframe. Always run a parallel normal control sample.[13] 3. Screen blood donors to exclude those who have recently taken antiplatelet medications.
Precipitation observed when preparing the working solution. 1. Low solubility: The concentration of Atopaxar exceeds its solubility limit in the aqueous buffer. 2. Solvent incompatibility: The final concentration of DMSO may be too low to maintain solubility.1. Decrease the final concentration of Atopaxar. Gentle warming or sonication can aid dissolution.[16] 2. Ensure the DMSO stock is adequately concentrated so the final dilution step does not cause precipitation. For some in vivo formulations, co-solvents like PEG300 and Tween-80 are used to improve solubility.[8][16]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on Atopaxar, which can serve as a benchmark for experimental results.

Table 1: Bleeding Events in the LANCELOT-CAD Trial (24 Weeks)

Dosage Group CURE Bleeding Criteria (%) TIMI Bleeding Criteria (%)
Placebo 0.6 6.8
Atopaxar 50 mg 3.9 9.9
Atopaxar 100 mg 1.7 8.1

| Atopaxar 200 mg | 5.9 | 12.9 |

Table 2: Inhibition of Platelet Aggregation (IPA) in ACS Patients (LANCELOT-ACS Trial)

Dosage Group Mean IPA at 1-3 hours (Post-Loading Dose) Mean IPA at Week 12 (Pre-Dose)
Atopaxar 50 mg ~74% 66.5%
Atopaxar 100 mg ~74% 71.5%

| Atopaxar 200 mg | ~74% | 88.9% |

Experimental Protocols & Methodologies

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes a method to assess the inhibitory effect of Atopaxar on platelet aggregation in human platelet-rich plasma (PRP).

1. Materials:

  • This compound

  • DMSO (for stock solution)

  • Thrombin Receptor-Activating Peptide (TRAP)

  • Fresh human whole blood collected in 3.2% sodium citrate tubes

  • Light Transmission Aggregometer

  • Centrifuge

  • Calibrated pipettes

2. Preparation of Reagents:

  • Atopaxar Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C. Prepare serial dilutions in DMSO as needed.

  • TRAP Stock Solution: Prepare a stock solution of TRAP (e.g., 1 mM) in saline or an appropriate buffer.

  • Platelet-Rich Plasma (PRP): Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature. Carefully collect the supernatant (PRP).

  • Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. Collect the supernatant (PPP). This will be used to set the 100% aggregation baseline.

3. LTA Procedure:

  • Turn on the aggregometer and allow it to warm up to 37°C.

  • Pipette PRP into the aggregometer cuvettes with a stir bar.

  • Place a cuvette containing PPP in the reference well to calibrate the instrument for 100% light transmission.

  • Place a cuvette with PRP in the sample well to set the 0% aggregation baseline.

  • Add a small volume of Atopaxar solution (or DMSO as a vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes) while stirring at 37°C.

  • Initiate the recording and add the TRAP agonist (e.g., to a final concentration of 15-25 µM) to the cuvette.[12]

  • Record the change in light transmission for 5-10 minutes.

  • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP baseline.

Visualizations

PAR-1 Signaling Pathway in Platelets

PAR1_Signaling cluster_receptor Cell Membrane cluster_gproteins G-Protein Activation cluster_effectors Downstream Effectors cluster_response Cellular Response Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Atopaxar Atopaxar Atopaxar->PAR1 Inhibits PLC PLCβ Gq->PLC RhoGEF RhoGEF G1213->RhoGEF Ca ↑ Ca²⁺ Mobilization PLC->Ca PKC PKC Activation PLC->PKC ShapeChange Shape Change RhoGEF->ShapeChange Aggregation Platelet Aggregation Ca->Aggregation PKC->Aggregation ShapeChange->Aggregation

Caption: Atopaxar blocks Thrombin-induced PAR-1 signaling, inhibiting downstream G-protein pathways.

Experimental Workflow for Atopaxar Efficacy Testing

LTA_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A 1. Blood Collection (3.2% Sodium Citrate) B 2. Centrifugation (Low Speed) Prepare Platelet-Rich Plasma (PRP) A->B C 3. Centrifugation (High Speed) Prepare Platelet-Poor Plasma (PPP) A->C E 5. Calibrate Aggregometer (PPP = 100%, PRP = 0% Aggregation) B->E C->E D 4. Prepare Atopaxar Working Solutions F 6. Pre-incubate PRP with Atopaxar or Vehicle Control D->F E->F G 7. Add Agonist (TRAP) & Record Light Transmission F->G H 8. Calculate % Aggregation G->H I 9. Generate Dose-Response Curve H->I J 10. Determine IC50 Value I->J

Caption: Workflow for assessing Atopaxar's antiplatelet efficacy using Light Transmission Aggregometry.

Troubleshooting Logic for LTA Experiments

Troubleshooting_Logic Start Unexpected LTA Result CheckControl Is the vehicle control (e.g., DMSO) normal? Start->CheckControl CheckAgonist Check Agonist Activity & Platelet Viability CheckControl->CheckAgonist No CheckAtopaxar Is Atopaxar inhibition reproducible but incorrect? CheckControl->CheckAtopaxar Yes CheckPreAnalytics Review Pre-Analytical Steps: - Sample Age - Handling - Donor Meds CheckAgonist->CheckPreAnalytics CheckConcentration Verify Atopaxar Concentration: - Weighing - Dilutions - Storage CheckAtopaxar->CheckConcentration No ResultOK Result is Valid CheckAtopaxar->ResultOK Yes CheckAssayParams Review Assay Parameters: - Incubation Time - Agonist Concentration CheckConcentration->CheckAssayParams

Caption: A logical flow for troubleshooting common issues in Atopaxar Light Transmission Aggregometry.

References

Long-term stability of Atopaxar Hydrobromide stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of Atopaxar Hydrobromide stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1] For short-term storage (days to weeks), it can be kept at 0 - 4°C in a dry and dark environment.[2]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to dissolve this compound in Dimethyl Sulfoxide (DMSO).[1][2] For a 10 mM stock solution, sonication may be required to aid dissolution.[1] The concentration of the stock solution should be at least 1000 times higher than the final working concentration for cell-based assays to minimize the effects of the solvent on the experiment.[1]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: For long-term storage, stock solutions of this compound should be stored at -80°C, where they are reported to be stable for up to one year.[1] For shorter-term storage, solutions can be kept at -20°C for up to one month.[3]

Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A4: While specific data on this compound is unavailable, it is generally recommended to minimize freeze-thaw cycles for any compound in DMSO to maintain its integrity. Aliquoting the stock solution into single-use vials is the best practice to avoid repeated temperature changes that can lead to degradation.

Q5: I observed precipitation in my stock solution after thawing. What should I do?

A5: If you observe precipitation, you can gently warm the solution and sonicate it to redissolve the compound. However, if the precipitate does not dissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare a fresh stock solution from solid compound. Verify the storage conditions and handling of the previous stock. Consider performing a stability study (see protocol below) to determine the stability of your specific solution under your storage conditions.
Precipitation in stock solution upon thawing Poor solubility at lower temperatures or solvent evaporation.Gently warm the vial to 37°C and sonicate to redissolve the compound. Ensure the vial is properly sealed to prevent solvent evaporation. For future use, consider preparing a lower concentration stock solution if precipitation is a recurring issue.
Color change in stock solution Potential degradation of the compound.Discard the solution and prepare a fresh stock. A change in color is a strong indicator of chemical instability. Ensure the solution is protected from light during storage and handling.

Quantitative Data Summary

The following table summarizes the available data on the stability of this compound.

Form Solvent Storage Temperature Reported Stability Source
PowderN/A-20°C3 years[1]
Stock SolutionDMSO-80°C1 year[1]
Stock SolutionDMSO-80°C6 months[3]
Stock SolutionDMSO-20°C1 month[3]
Stock SolutionN/A0 - 4°CShort term (days to weeks)[2]
Stock SolutionN/A-20°CLong term (months)[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Sonicator

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound. The molecular weight of this compound is 608.55 g/mol . To prepare 1 mL of a 10 mM solution, you will need 6.0855 mg.

  • Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Vortex the solution to mix.

  • If the compound does not fully dissolve, place the vial in a sonicator bath for 10-15 minutes, or until the solution is clear.

  • Aliquot the stock solution into single-use, sterile vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Protocol for Assessing Stock Solution Stability (Forced Degradation Study)

This protocol outlines a general procedure for a forced degradation study to assess the stability of your this compound stock solution under various stress conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

  • Incubators/ovens set to desired temperatures

  • UV light source

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

Procedure:

  • Initial Analysis (Time 0): Analyze an aliquot of your freshly prepared stock solution using a validated analytical method (e.g., HPLC) to determine the initial concentration and purity. This will serve as your baseline.

  • Sample Preparation for Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into several vials. Place sets of vials at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).

    • Photostability: Expose an aliquot of the stock solution to a UV light source. Wrap a control vial in aluminum foil and keep it under the same temperature conditions.

    • Acidic/Basic Hydrolysis: Prepare two diluted samples of the stock solution in an aqueous buffer. Adjust the pH of one sample to acidic (e.g., pH 2 with HCl) and the other to basic (e.g., pH 10 with NaOH). Keep a neutral pH sample as a control.

  • Time Points: At predetermined time points (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), retrieve one vial from each stress condition.

  • Analysis: Analyze the samples using the same analytical method as in step 1.

  • Data Evaluation: Compare the concentration and purity of the stressed samples to the time 0 sample and the control samples stored at -80°C. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.

Visualizations

Atopaxar_Signaling_Pathway Atopaxar Signaling Pathway Inhibition cluster_0 Platelet Activation Cascade Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 binds to G_Protein G-protein Activation PAR1->G_Protein PLC Phospholipase C Activation G_Protein->PLC IP3_DAG IP3 & DAG Signaling PLC->IP3_DAG Ca_PKC Ca2+ Mobilization & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Aggregation & Granule Release Ca_PKC->Platelet_Activation Atopaxar Atopaxar Hydrobromide Atopaxar->PAR1 inhibits

Caption: Atopaxar inhibits the PAR-1 receptor, blocking thrombin-mediated platelet activation.

Stability_Testing_Workflow Workflow for Stock Solution Stability Testing cluster_workflow start Prepare Stock Solution initial_analysis Initial Analysis (T=0) (HPLC/LC-MS) start->initial_analysis stress_conditions Expose to Stress Conditions (Temp, Light, pH) initial_analysis->stress_conditions time_points Analyze at Predetermined Time Points stress_conditions->time_points data_analysis Compare to T=0 and -80°C Control time_points->data_analysis conclusion Determine Stability & Shelf-life data_analysis->conclusion

Caption: A general workflow for conducting a forced degradation study on a stock solution.

References

Validation & Comparative

A Preclinical Head-to-Head: Atopaxar Hydrobromide vs. Vorapaxar for PAR-1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two notable protease-activated receptor-1 (PAR-1) antagonists: Atopaxar Hydrobromide and Vorapaxar. This analysis is based on available experimental data to inform early-stage drug development and research decisions.

Both Atopaxar and Vorapaxar are potent and selective inhibitors of PAR-1, the primary receptor for thrombin on human platelets. By blocking this receptor, they inhibit thrombin-mediated platelet aggregation, a key process in the formation of arterial thrombosis. While both compounds share a common mechanism of action, their preclinical profiles exhibit nuances in potency and effects that are critical for consideration in research and development.

Quantitative Performance in Preclinical Models

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound and Vorapaxar.

ParameterThis compoundVorapaxarReference
Target Protease-Activated Receptor-1 (PAR-1)Protease-Activated Receptor-1 (PAR-1)[1][2]
Mechanism of Action Reversible, competitive PAR-1 antagonistReversible, competitive PAR-1 antagonist[1][2]
In Vitro Potency
IC50 (TRAP-induced platelet aggregation)64 nM25 nM (haTRAP)[1]
IC50 (Thrombin-induced platelet aggregation)Not explicitly found47 nM[1]
Ki (PAR-1 affinity)Not explicitly found8.1 nM[1]
In Vivo Effects (Preclinical)
Bleeding TimeNo significant prolongation reported in preclinical models.No significant prolongation in preclinical models. A study in healthy human volunteers showed a geometric mean ratio of 1.01 (0.88–1.15) for vorapaxar vs. baseline.[3][4]
Thrombosis ModelsEffective in animal models of thrombosis (quantitative data not specified in searches).Effective in animal models of thrombosis (quantitative data not specified in searches).[3]

Signaling Pathway and Mechanism of Action

Atopaxar and Vorapaxar exert their antiplatelet effects by competitively inhibiting the binding of thrombin to the PAR-1 receptor. This prevents the proteolytic cleavage of the receptor's N-terminus, which would otherwise expose a tethered ligand that auto-activates the receptor. PAR-1 is a G-protein coupled receptor (GPCR) that, upon activation, signals through multiple G-protein families, including Gαq, Gαi/z, and Gα12/13, to initiate downstream signaling cascades that lead to platelet shape change, granule secretion, and aggregation.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Binds to PAR1_active PAR-1 (Active) (Tethered Ligand Exposed) PAR1_inactive->PAR1_active Cleavage G_proteins Gαq, Gαi/z, Gα12/13 PAR1_active->G_proteins Activates PLC Phospholipase C (PLC) G_proteins->PLC Gαq AC Adenylyl Cyclase G_proteins->AC Gαi/z (Inhibits) RhoGEF RhoGEF G_proteins->RhoGEF Gα12/13 IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Platelet_activation Platelet Activation (Shape Change, Granule Release, Aggregation) Ca_release->Platelet_activation PKC->Platelet_activation cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA RhoA->Platelet_activation Atopaxar Atopaxar Atopaxar->PAR1_inactive Inhibits Vorapaxar Vorapaxar Vorapaxar->PAR1_inactive Inhibits

PAR-1 Signaling Pathway and Inhibition

Experimental Protocols

In Vitro Platelet Aggregation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Atopaxar and Vorapaxar on platelet aggregation induced by a PAR-1 agonist (e.g., TRAP - Thrombin Receptor Activator Peptide).

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g for 10 minutes) at room temperature.

  • Platelet Count Adjustment: The platelet count in the PRP is determined and adjusted to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).

  • Incubation with Inhibitors: PRP is incubated with various concentrations of this compound, Vorapaxar, or vehicle control for a specified period at 37°C.

  • Platelet Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A baseline light transmission is established for each sample.

  • Agonist Addition: A PAR-1 agonist, such as TRAP, is added to the PRP to induce platelet aggregation.

  • Data Analysis: The change in light transmission over time is recorded, reflecting the extent of platelet aggregation. The maximum aggregation percentage is determined for each concentration of the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

In Vivo Bleeding Time Assay (Mouse Tail Transection Model)

Objective: To assess the effect of Atopaxar and Vorapaxar on hemostasis by measuring the bleeding time in a mouse model.

Methodology:

  • Animal Dosing: Mice are administered Atopaxar, Vorapaxar, or a vehicle control orally or via another appropriate route at various doses.

  • Anesthesia: At a predetermined time after dosing, the mice are anesthetized.

  • Tail Transection: A specific length of the distal tail (e.g., 3 mm) is transected using a sharp blade.

  • Bleeding Time Measurement: The transected tail is immediately immersed in warm saline (37°C), and the time until the cessation of bleeding for a continuous period (e.g., 30 seconds) is recorded. A cutoff time (e.g., 10 minutes) is typically set, at which point bleeding is stopped by cauterization if it has not ceased.

  • Data Analysis: The bleeding time for each animal is recorded. The results are often expressed as the mean bleeding time ± standard error of the mean (SEM) for each treatment group. Statistical analysis is performed to compare the bleeding times of the drug-treated groups to the vehicle control group.

In Vivo Thrombosis Model (Ferric Chloride-Induced Carotid Artery Thrombosis)

Objective: To evaluate the antithrombotic efficacy of Atopaxar and Vorapaxar in a model of arterial thrombosis.

FeCl3_Thrombosis_Workflow cluster_preparation Preparation cluster_injury Thrombosis Induction cluster_monitoring Monitoring & Analysis Dosing 1. Animal Dosing (Atopaxar, Vorapaxar, or Vehicle) Anesthesia 2. Anesthesia Dosing->Anesthesia Surgery 3. Surgical Exposure of Carotid Artery Anesthesia->Surgery FeCl3_application 4. Application of FeCl₃-saturated filter paper to the artery Surgery->FeCl3_application Flow_probe 5. Blood Flow Monitoring (Doppler Probe) FeCl3_application->Flow_probe Occlusion_time 6. Measurement of Time to Occlusion Flow_probe->Occlusion_time Analysis 7. Data Analysis Occlusion_time->Analysis

FeCl₃-Induced Thrombosis Model Workflow

Methodology:

  • Animal Preparation and Dosing: Mice or other suitable animal models are dosed with Atopaxar, Vorapaxar, or vehicle control.

  • Surgical Procedure: The animal is anesthetized, and the common carotid artery is surgically exposed.

  • Thrombosis Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution (e.g., 10%) is applied to the adventitial surface of the carotid artery for a short duration (e.g., 3 minutes). This induces oxidative injury to the vessel wall, initiating thrombus formation.

  • Blood Flow Monitoring: A Doppler flow probe is placed around the artery, distal to the site of injury, to continuously monitor blood flow.

  • Endpoint Measurement: The primary endpoint is typically the time to complete occlusion of the artery, defined as the cessation of blood flow.

  • Data Analysis: The time to occlusion is recorded for each animal. The efficacy of the test compounds is determined by their ability to prolong the time to occlusion or prevent occlusion altogether compared to the vehicle control group. Thrombus weight can also be measured as a secondary endpoint.

Conclusion

Both this compound and Vorapaxar are potent PAR-1 antagonists with demonstrated efficacy in preclinical models of thrombosis. Vorapaxar appears to have a slightly higher in vitro potency in inhibiting TRAP-induced platelet aggregation. A key characteristic of both compounds in preclinical studies is their ability to inhibit thrombin-mediated platelet aggregation without significantly prolonging bleeding time, suggesting a potentially favorable therapeutic window. Further quantitative data from head-to-head in vivo thrombosis studies would be beneficial for a more definitive comparison of their antithrombotic efficacy. The provided experimental protocols offer a framework for conducting such comparative studies.

References

Comparative Efficacy of Atopaxar Hydrobromide and Other PAR-1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Atopaxar Hydrobromide against other Protease-Activated Receptor-1 (PAR-1) antagonists, supported by experimental data from key clinical trials.

This compound is a potent, orally active, and reversible antagonist of the PAR-1 receptor, a key mediator of thrombin-induced platelet activation. Its development was aimed at reducing thrombotic cardiovascular events. This guide contrasts its efficacy and safety profile with that of Vorapaxar, the only PAR-1 antagonist to have received FDA approval for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).

Quantitative Data Summary

The following table summarizes the key efficacy and safety outcomes from major clinical trials involving Atopaxar and Vorapaxar.

Drug Trial Patient Population Primary Efficacy Endpoint Efficacy Outcome (Drug vs. Placebo) Primary Safety Endpoint Safety Outcome (Drug vs. Placebo)
Atopaxar LANCELOT-ACSNon-ST-Elevation Acute Coronary Syndrome (NSTE-ACS)Cardiovascular death, MI, stroke, or recurrent ischemia8.03% vs. 7.75% (P=0.93)[1]CURE Major or Minor Bleeding3.08% vs. 2.17% (P=0.63)[1]
LANCELOT-CADCoronary Artery Disease (CAD)Major Adverse Cardiovascular Events (MACE)Numerically lower in atopaxar group (not statistically significant)[2]CURE and TIMI BleedingCURE Bleeding: 3.9% vs. 0.6% (P=0.03)[2]
Vorapaxar TRACERNSTE-ACSCV death, MI, stroke, recurrent ischemia with rehospitalization, or urgent coronary revascularization18.3% vs. 19.9% (HR 0.92, P=0.07)[3]TIMI Major Bleeding (non-CABG)2.4% vs. 1.7% (HR 1.41)[3]
TRA 2°P-TIMI 50Stable Atherosclerosis (prior MI, stroke, or PAD)CV death, MI, or stroke9.3% vs. 10.5% (HR 0.87, P<0.001)[4]GUSTO Moderate or Severe Bleeding4.2% vs. 2.5% (HR 1.66, P<0.001)[3]
Meta-analysis (Indirect Comparison)ACS or CADMACETrend in favor of atopaxar over vorapaxar (OR 0.93)BleedingAtopaxar caused less incidence of bleeding

Experimental Protocols

Representative Phase III Clinical Trial Protocol for a PAR-1 Antagonist

This synthesized protocol is based on the methodologies of the LANCELOT, TRACER, and TRA 2°P-TIMI 50 trials.

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Patients aged 18 years or older with a documented history of atherosclerotic disease, such as acute coronary syndrome (ACS) or stable coronary artery disease (CAD). Specific criteria for each cohort (e.g., time since MI, specific diagnoses) are strictly defined.

  • Exclusion Criteria: High risk of bleeding (e.g., prior intracranial hemorrhage, recent major surgery or trauma, active pathological bleeding), severe comorbidities, or contraindications to antiplatelet therapy.

3. Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either the PAR-1 antagonist or a matching placebo. Both patients and investigators are blinded to the treatment allocation.

4. Investigational Treatment and Concomitant Medications: The PAR-1 antagonist is administered orally at a specified daily dose. A loading dose may be given at the start of the trial. All patients receive standard-of-care therapy, which typically includes aspirin and a P2Y12 inhibitor (e.g., clopidogrel).

5. Efficacy and Safety Assessments:

  • Primary Efficacy Endpoint: A composite of major adverse cardiovascular events (MACE), typically including cardiovascular death, myocardial infarction, and stroke.

  • Primary Safety Endpoint: Clinically significant bleeding events, as defined by standardized criteria such as Thrombolysis in Myocardial Infarction (TIMI) or Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) classifications.

  • Follow-up: Patients are followed for a predetermined period (e.g., 24-36 months), with regular clinic visits and monitoring for adverse events.

6. Platelet Function Sub-study: A subset of patients may be enrolled in a pharmacodynamic sub-study to assess the degree of platelet inhibition.

  • Sample Collection: Blood samples are collected at baseline and at specified time points after drug administration.

  • Assay: Platelet aggregation is assessed using light transmission aggregometry (LTA). Platelet-rich plasma is stimulated with a PAR-1 agonist, such as Thrombin Receptor-Activating Peptide (TRAP), and the change in light transmission is measured to quantify the degree of aggregation.

Visualizations

PAR-1 Signaling Pathway

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Pharmacological Intervention Thrombin Thrombin PAR1_inactive PAR-1 (Inactive) Thrombin->PAR1_inactive Cleavage Tethered_Ligand Tethered Ligand (exposed) PAR1_inactive->Tethered_Ligand PAR1_active PAR-1 (Active) Tethered_Ligand->PAR1_active Binding & Activation Gq Gαq PAR1_active->Gq G1213 Gα12/13 PAR1_active->G1213 PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Platelet_Activation Platelet Activation & Aggregation Ca_PKC->Platelet_Activation Cytoskeletal_Rearrangement->Platelet_Activation Atopaxar Atopaxar / Vorapaxar (PAR-1 Antagonist) Atopaxar->PAR1_active Inhibits

Caption: PAR-1 signaling pathway and the inhibitory action of antagonists.

Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening InclusionExclusion Inclusion/Exclusion Criteria Met? Start->InclusionExclusion Randomization Randomization (1:1) InclusionExclusion->Randomization Yes Screen_Fail Screen Failure InclusionExclusion->Screen_Fail No Treatment_A Arm A: PAR-1 Antagonist + Standard of Care Randomization->Treatment_A Treatment_B Arm B: Placebo + Standard of Care Randomization->Treatment_B FollowUp Follow-up Period (e.g., 24-36 months) Treatment_A->FollowUp Treatment_B->FollowUp Endpoint_Assessment Endpoint Assessment: - MACE - Bleeding Events FollowUp->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis Results Efficacy & Safety Results Data_Analysis->Results

Caption: A simplified workflow for a typical PAR-1 antagonist clinical trial.

References

Validating PAR-1 as the Primary Target of Atopaxar Hydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atopaxar Hydrobromide's performance against other alternatives, focusing on the validation of Protease-Activated Receptor 1 (PAR-1) as its primary target. The information presented is supported by experimental data to aid in research and drug development decisions.

Atopaxar (E5555) is an orally active, potent, selective, and reversible antagonist of the G protein-coupled receptor, PAR-1.[1][2][3] It specifically targets the tethered ligand binding site on platelet membranes, thereby inhibiting thrombin-mediated platelet activation, a critical step in the pathophysiology of atherothrombotic diseases.[4][5][6]

Comparative Analysis of PAR-1 Antagonists

To validate PAR-1 as the primary target of Atopaxar, its performance is compared with Vorapaxar, another well-characterized PAR-1 antagonist. The following tables summarize key quantitative data from binding and functional assays.

Table 1: In Vitro Binding Affinity for PAR-1
CompoundAssay TypeLigandIC50KiSource(s)
Atopaxar Radioligand Binding[3H]-haTRAP19 nM-[1]
Vorapaxar Radioligand Binding--8.1 nM[7]

haTRAP: high-affinity thrombin receptor-activating peptide

Table 2: In Vitro Functional Inhibition of Platelet Aggregation
CompoundAgonistAssay TypeIC50Source(s)
Atopaxar TRAPPlatelet Aggregation64 nM[3]
Vorapaxar ThrombinPlatelet Aggregation47 nM[7]
Vorapaxar haTRAPPlatelet Aggregation25 nM[7]

TRAP: thrombin receptor-activating peptide

Experimental Methodologies

Detailed protocols for the key experiments cited are crucial for the replication and validation of these findings.

Radioligand Binding Assay

Objective: To determine the binding affinity of Atopaxar to the PAR-1 receptor.

Protocol:

  • Membrane Preparation: Human platelet membranes expressing PAR-1 are prepared and quantified.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and BSA) is used to maintain physiological pH and minimize non-specific binding.

  • Radioligand: Tritiated high-affinity thrombin receptor-activating peptide ([3H]-haTRAP) is used as the radiolabeled ligand that specifically binds to PAR-1.[1]

  • Competition Binding: A fixed concentration of [3H]-haTRAP is incubated with increasing concentrations of unlabeled Atopaxar.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation: Bound and free radioligand are separated using a technique like rapid vacuum filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.

  • Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Atopaxar that inhibits 50% of the specific binding of [3H]-haTRAP.

Platelet Aggregation Assay

Objective: To assess the functional inhibitory effect of Atopaxar on platelet activation.

Protocol:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected in sodium citrate. Platelet-poor plasma (PPP) is also prepared for use as a reference.[4][8]

  • Instrumentation: A light transmission aggregometer is used to measure changes in light transmission through the PRP sample as platelets aggregate.[8]

  • Baseline Measurement: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

  • Incubation: PRP is incubated with various concentrations of Atopaxar or a vehicle control at 37°C.

  • Agonist Addition: Platelet aggregation is induced by adding a PAR-1 agonist, such as thrombin receptor-activating peptide (TRAP).[8][9]

  • Measurement: The change in light transmission is recorded over time to generate an aggregation curve.

  • Data Analysis: The maximum percentage of platelet aggregation is determined for each concentration of Atopaxar. The IC50 value, the concentration of Atopaxar that inhibits 50% of the maximal aggregation response, is then calculated.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the PAR-1 signaling pathway and the experimental workflows used to validate Atopaxar's mechanism of action.

PAR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Atopaxar Atopaxar Atopaxar->PAR1 Inhibits Gq Gq PAR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation

Caption: PAR-1 Signaling Pathway and Atopaxar's Point of Inhibition.

Experimental_Workflow cluster_binding Binding Assay cluster_functional Functional Assay b1 Prepare Human Platelet Membranes b2 Incubate with [³H]-haTRAP & Atopaxar b1->b2 b3 Separate Bound & Free Ligand b2->b3 b4 Quantify Radioactivity b3->b4 b5 Determine IC₅₀ b4->b5 end PAR-1 Target Validated b5->end f1 Prepare Platelet-Rich Plasma (PRP) f2 Incubate PRP with Atopaxar f1->f2 f3 Induce Aggregation with TRAP f2->f3 f4 Measure Light Transmission f3->f4 f5 Determine % Inhibition & IC₅₀ f4->f5 f5->end start Start Validation start->b1 start->f1

References

Atopaxar Hydrobromide's effect on coagulation parameters compared to other antithrombotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Atopaxar Hydrobromide's effects on coagulation parameters relative to other classes of antithrombotic agents. The information is supported by experimental data from preclinical and clinical studies to assist in research and development.

Introduction to this compound

This compound is an orally active, selective, and reversible antagonist of the protease-activated receptor-1 (PAR-1).[1] PAR-1 is the primary receptor for thrombin on human platelets.[2][3] By blocking this receptor, atopaxar specifically inhibits thrombin-induced platelet activation and aggregation, a key process in the formation of arterial thrombi.[2][4] Unlike many anticoagulants, atopaxar's mechanism is targeted at platelet response to thrombin rather than the enzymatic coagulation cascade itself.[5][6]

Mechanism of Action: PAR-1 Antagonism

Thrombin is the most potent activator of platelets and also plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin.[3][7] Thrombin activates platelets by cleaving the N-terminal of the PAR-1 receptor, which unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor and initiating intracellular signaling that leads to platelet aggregation.[5] Atopaxar competitively binds to PAR-1, preventing this thrombin-mediated activation without interfering with thrombin's other functions, such as fibrin formation.[5][8]

atopaxar_mechanism cluster_platelet Platelet Membrane cluster_extracellular PAR1 PAR-1 Receptor Gq Gq Protein PAR1->Gq activates PLC PLC Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG generates Ca ↑ Ca²⁺ IP3_DAG->Ca Aggregation Platelet Aggregation Ca->Aggregation leads to Thrombin Thrombin Thrombin->PAR1 cleaves & activates Atopaxar Atopaxar Atopaxar->PAR1 blocks

Caption: Mechanism of Atopaxar as a PAR-1 antagonist on the platelet signaling pathway.

Comparative Effects on Coagulation and Platelet Parameters

Atopaxar's targeted action on a platelet receptor results in a distinct profile compared to other antithrombotics that interfere with the coagulation cascade or different platelet activation pathways.

ParameterAtopaxar (PAR-1 Antagonist)Aspirin (COX-1 Inhibitor)Clopidogrel/Ticagrelor (P2Y12 Inhibitors)Warfarin (Vitamin K Antagonist)
Primary Target PAR-1 Receptor on PlateletsCyclooxygenase-1 (COX-1)P2Y12 ADP Receptor on PlateletsVitamin K-dependent clotting factors
Effect on Platelet Aggregation Potent inhibition of thrombin-induced aggregation[9][10]Inhibition of thromboxane A2-mediated aggregationInhibition of ADP-mediated aggregation[11]No direct effect
Prothrombin Time (PT) No significant effect[6]No significant effectNo significant effect[11]Prolonged
Activated Partial Thromboplastin Time (aPTT) No significant effect[6]No significant effectNo significant effect[11]May be prolonged
Bleeding Time Unchanged in preclinical models[6]ProlongedProlongedProlonged

Summary of Clinical Trial Data for Atopaxar

Phase II clinical trials, such as LANCELOT-CAD and LANCELOT-ACS, have evaluated the safety and efficacy of atopaxar. These studies primarily focused on platelet inhibition and clinical outcomes, including bleeding events.

Study / TrialPatient PopulationDosageKey Findings on Coagulation/BleedingReference
LANCELOT-CAD Coronary Artery Disease (CAD)50, 100, 200 mg dailyAll doses achieved high levels of platelet inhibition. A trend towards higher minor bleeding was observed with atopaxar vs. placebo, with no difference in major bleeding.[9][9]
LANCELOT-ACS Acute Coronary Syndrome (ACS)400 mg loading dose, then 50, 100, or 200 mg dailyPotent and rapid platelet inhibition was achieved. No significant increase in CURE major or minor bleeding compared to placebo.[7][12][7][12]
Japanese Phase II ACS or high-risk CAD50, 100, 200 mg dailyDid not increase clinically significant bleeding, though higher rates of any TIMI bleeding were seen at the highest doses. Significant platelet inhibition was achieved at all doses.[10][10]

Experimental Protocols

Assessment of Platelet Aggregation (Light Transmission Aggregometry)

This is a standard method to assess the in vitro efficacy of antiplatelet agents like atopaxar.

  • Sample Preparation: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate). Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed and used as a reference (100% aggregation).

  • Agonist Induction: A platelet agonist, such as thrombin-receptor activating peptide (TRAP), ADP, or collagen, is added to the PRP sample.

  • Measurement: The cuvette containing the PRP is placed in an aggregometer. As platelets aggregate, the turbidity of the plasma decreases, allowing more light to pass through. This change in light transmission is recorded over time.

  • Data Analysis: The maximum platelet aggregation is expressed as a percentage relative to the PPP baseline. The efficacy of an inhibitor like atopaxar is determined by the reduction in aggregation in response to a specific agonist compared to a placebo or pre-dose baseline.

Coagulation Parameter Assays

These assays measure the integrity of the coagulation cascade and are not expected to be affected by PAR-1 antagonists.

  • Prothrombin Time (PT): Measures the extrinsic and common pathways of coagulation. Tissue factor is added to citrated plasma, and the time to clot formation is measured. It is used to monitor warfarin therapy.

  • Activated Partial Thromboplastin Time (aPTT): Measures the intrinsic and common pathways. An activator of the intrinsic pathway and phospholipids are added to plasma, and the time to clot formation is measured.

experimental_workflow cluster_protocol Experimental Protocol for Antithrombotic Assessment cluster_assays Laboratory Assays Start Patient Cohort (e.g., ACS, Stable CAD) Dosing Administer Drug (Atopaxar or Comparator/Placebo) Start->Dosing Blood Blood Sample Collection (Pre- and Post-Dose) Dosing->Blood Platelet Platelet Function Assays (e.g., Light Transmission Aggregometry) Blood->Platelet Coag Coagulation Assays (e.g., PT, aPTT) Blood->Coag Analysis Data Analysis (Compare treatment arms) Platelet->Analysis Coag->Analysis Endpoint Determine Effects on Platelet Aggregation & Coagulation Analysis->Endpoint

Caption: Generalized workflow for assessing the effects of antithrombotic agents.

Conclusion

This compound represents a targeted antiplatelet therapy that potently inhibits thrombin-mediated platelet aggregation by blocking the PAR-1 receptor. Preclinical and clinical data indicate that its mechanism of action does not directly interfere with the enzymatic coagulation cascade, and therefore it does not alter standard coagulation parameters such as PT and aPTT.[6] This distinguishes it from anticoagulants like warfarin. Its profile is more similar to other antiplatelet agents like P2Y12 inhibitors, though it targets a different activation pathway. The primary safety consideration for atopaxar, as with other potent antiplatelet agents, is an increased risk of bleeding complications.[9][13] Although development did not proceed to Phase III trials, the study of atopaxar provides valuable insights into the therapeutic potential and challenges of PAR-1 antagonism in managing atherothrombotic diseases.[12]

References

In Vitro Potency Showdown: Atopaxar Hydrobromide vs. Vorapaxar in PAR-1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiplatelet therapeutics, targeting the Protease-Activated Receptor-1 (PAR-1) has emerged as a key strategy. PAR-1, the primary thrombin receptor on human platelets, plays a pivotal role in the thrombo-inflammatory response. This guide provides a head-to-head in vitro comparison of two prominent PAR-1 antagonists: Atopaxar Hydrobromide and Vorapaxar. The following sections detail their comparative potencies, the experimental methodologies used for these assessments, and the underlying signaling pathways.

Quantitative Potency Comparison

The in vitro potency of this compound and Vorapaxar has been evaluated using various assays, primarily focused on their ability to inhibit PAR-1 binding and subsequent platelet aggregation. The data, summarized below, indicates that both compounds are potent antagonists of PAR-1, operating in the nanomolar range.

ParameterThis compoundVorapaxarAssay Type
Ki Not explicitly found8.1 nM[1]Radioligand Binding Assay
IC50 (vs. Thrombin) 64 nM[2]47 nM[1]Thrombin-Induced Platelet Aggregation
IC50 (vs. TRAP) ~19 nM*25 nM[1]TRAP-Induced Platelet Aggregation/Binding

*Value derived from an assay measuring inhibition of high-affinity thrombin receptor activating peptide (haTRAP) binding to PAR-1 on human platelet membranes.

Experimental Protocols

The quantitative data presented above is derived from established in vitro pharmacological assays. The detailed methodologies for these key experiments are outlined below.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., Atopaxar, Vorapaxar) to its target receptor (PAR-1).

Objective: To measure the concentration of an unlabeled antagonist required to displace a radiolabeled ligand from the PAR-1 receptor, thereby determining the antagonist's binding affinity.

Methodology:

  • Membrane Preparation: Human platelet membranes or cell lines overexpressing the human PAR-1 receptor are prepared and homogenized in a suitable buffer. The protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared membranes, a fixed concentration of a radiolabeled PAR-1 antagonist (e.g., [³H]-Vorapaxar), and varying concentrations of the unlabeled competitor drug (Atopaxar or Vorapaxar).

  • Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This functional assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist, such as thrombin or Thrombin Receptor-Activating Peptide (TRAP).

Objective: To determine the concentration of an antagonist that inhibits 50% of the maximal platelet aggregation response induced by a PAR-1 agonist.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected in an anticoagulant (e.g., sodium citrate) by centrifugation at a low speed. Platelet-poor plasma (PPP) is prepared by further centrifugation at a higher speed.

  • Instrumentation: A light transmission aggregometer is used for this assay. The instrument measures the change in light transmission through a suspension of platelets as they aggregate.

  • Assay Procedure:

    • PRP is placed in a cuvette with a stir bar and warmed to 37°C.

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • Varying concentrations of the test compound (Atopaxar or Vorapaxar) or vehicle control are added to the PRP and incubated for a short period.

    • A PAR-1 agonist, either thrombin or TRAP, is added to initiate platelet aggregation.

  • Data Acquisition and Analysis: The change in light transmission is recorded over time. The maximum aggregation percentage is determined for each concentration of the antagonist. The IC50 value is calculated as the concentration of the antagonist that produces a 50% reduction in the maximal aggregation response.

Visualizing the Mechanisms

To better understand the experimental processes and the biological context of Atopaxar and Vorapaxar's action, the following diagrams have been generated.

Experimental_Workflow_Platelet_Aggregation cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis blood Fresh Human Blood prp Platelet-Rich Plasma (PRP) blood->prp Low-speed centrifugation ppp Platelet-Poor Plasma (PPP) prp->ppp High-speed centrifugation cuvette PRP in Cuvette (37°C) prp->cuvette inhibitor Add Atopaxar or Vorapaxar cuvette->inhibitor agonist Add Thrombin or TRAP inhibitor->agonist aggregometer Measure Light Transmission agonist->aggregometer aggregation_curve Generate Aggregation Curve aggregometer->aggregation_curve ic50 Calculate IC50 aggregation_curve->ic50

Experimental workflow for platelet aggregation assay.

PAR1_Signaling_Pathway cluster_receptor PAR-1 Activation cluster_downstream Downstream Signaling Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Activates Gq Gαq PAR1->Gq G1213 Gα12/13 PAR1->G1213 Atopaxar_Vorapaxar Atopaxar / Vorapaxar Atopaxar_Vorapaxar->PAR1 Inhibits PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF IP3_DAG IP3 & DAG PLC->IP3_DAG RhoA RhoA RhoGEF->RhoA Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ROCK ROCK RhoA->ROCK Platelet_Activation Platelet Shape Change, Granule Secretion, Aggregation Ca_PKC->Platelet_Activation ROCK->Platelet_Activation

Simplified PAR-1 signaling pathway in platelets.

Conclusion

Both this compound and Vorapaxar are highly potent in vitro antagonists of the PAR-1 receptor. Their low nanomolar IC50 values in functional platelet aggregation assays underscore their potential as effective antiplatelet agents. While Vorapaxar has a slightly lower IC50 in thrombin-induced platelet aggregation in the cited studies, both compounds exhibit comparable potencies, particularly in TRAP-induced assays. The choice between these agents in a research or clinical setting may be guided by other factors such as their pharmacokinetic profiles, reversibility, and in vivo efficacy and safety data. The experimental protocols and signaling pathway diagrams provided offer a foundational understanding for researchers in the field of thrombosis and hemostasis.

References

Atopaxar Hydrobromide vs. Vorapaxar: A Comparative Analysis of Bleeding Risk in PAR-1 Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bleeding risks associated with two Protease-Activated Receptor-1 (PAR-1) antagonists: atopaxar hydrobromide and vorapaxar. This analysis is supported by a review of key clinical trial data and experimental methodologies.

This compound and vorapaxar are both potent, orally active antagonists of the PAR-1 receptor, a key mediator of thrombin-induced platelet aggregation.[1][2] By targeting this pathway, they represent a distinct class of antiplatelet agents. While vorapaxar received regulatory approval and is used in specific patient populations, the development of atopaxar was discontinued.[3] This guide delves into the comparative bleeding profiles of these two agents based on available clinical trial data.

Mechanism of Action: A Shared Target

Both atopaxar and vorapaxar function by competitively inhibiting the PAR-1 receptor on platelets.[1][4] Thrombin, the most potent activator of platelets, cleaves and activates PAR-1, initiating a signaling cascade that leads to platelet aggregation and thrombus formation.[5] By blocking this interaction, both drugs effectively inhibit thrombin-mediated platelet aggregation.[1][6] Notably, they do not significantly affect platelet aggregation induced by other agonists like ADP or collagen, suggesting a more targeted antiplatelet effect.[1][4]

Head-to-Head and Indirect Comparisons of Bleeding Risk

Direct head-to-head clinical trials comparing atopaxar and vorapaxar are not available. However, a meta-analysis of seven randomized controlled trials conducted an indirect comparison, suggesting that atopaxar might be associated with a lower risk of bleeding compared to vorapaxar.[7][8] This indirect comparison also indicated a potentially more favorable efficacy profile for atopaxar in reducing major adverse cardiovascular events (MACEs).[7][8]

Quantitative Analysis of Bleeding Events from Clinical Trials

To provide a clear comparison, the following tables summarize the bleeding event data from key phase II and phase III clinical trials for both atopaxar and vorapaxar. Bleeding events in these trials were often classified using standardized criteria such as the Thrombolysis in Myocardial Infarction (TIMI) and the Clopidogrel in Unstable Angina to Prevent Recurrent Events (CURE) bleeding definitions.

This compound: Bleeding Data from LANCELOT Trials

The LANCELOT-ACS and LANCELOT-CAD trials evaluated the safety and tolerability of atopaxar in patients with acute coronary syndromes and stable coronary artery disease, respectively.

LANCELOT-ACS Trial Placebo Atopaxar (Combined Doses) p-value
CURE Major or Minor Bleeding 2.17%3.08%0.63[9]
CURE Major Bleeding 0%1.8%0.12[9]
LANCELOT-CAD Trial Placebo Atopaxar (Combined Doses) Relative Risk (95% CI) p-value
CURE Criteria Bleeding 0.6%3.9%6.820.03[7]
TIMI Criteria Bleeding 6.8%10.3%1.520.17[7]
Vorapaxar: Bleeding Data from TRACER and TRA 2°P-TIMI 50 Trials

Vorapaxar was extensively studied in two large-scale phase III trials: TRACER in patients with non-ST-elevation acute coronary syndrome and TRA 2°P-TIMI 50 in patients with a history of atherothrombosis.

TRACER Trial Placebo Vorapaxar Hazard Ratio (95% CI) p-value
GUSTO Moderate or Severe Bleeding 5.2%7.2%1.35<0.001[5]
Intracranial Hemorrhage (ICH) 0.24%1.07%3.39<0.001[5][6]
TIMI Clinically Significant Bleeding --1.55<0.001[10]
TRA 2°P-TIMI 50 Trial (Myocardial Infarction Subgroup) Placebo Vorapaxar Hazard Ratio (95% CI) p-value
GUSTO Moderate or Severe Bleeding 2.1%3.4%1.61 (1.31-1.97)<0.0001[11]
Intracranial Hemorrhage (ICH) 0.4%0.6%-0.076[11]
TIMI Major Bleeding 1.9%2.5%-0.015[5]
TIMI Minor Bleeding 0.8%1.7%-<0.001[5]

Experimental Protocols

The assessment of bleeding risk and antiplatelet efficacy in the clinical trials of atopaxar and vorapaxar relied on standardized bleeding classifications and established laboratory assays.

Standardized Bleeding Classifications
  • TIMI Bleeding Criteria : This classification system categorizes bleeding events into major, minor, and minimal based on factors like hemoglobin drop, hematocrit decrease, and the presence of intracranial hemorrhage.[12][13]

  • CURE Bleeding Criteria : This scale defines major bleeding as disabling bleeding, intraocular bleeding leading to vision loss, or bleeding requiring the transfusion of at least two units of blood. Minor bleeding is defined as bleeding requiring medical intervention but not meeting the criteria for major bleeding.

  • GUSTO Bleeding Criteria : This scale classifies bleeding as severe (intracranial or causing hemodynamic compromise), moderate (requiring blood transfusion but not causing hemodynamic compromise), or mild (not meeting the criteria for severe or moderate).

Platelet Aggregation Inhibition Assay

A common method to assess the pharmacodynamic effects of PAR-1 antagonists is the platelet aggregation assay, often performed using light transmission aggregometry.

Objective: To measure the degree of platelet aggregation in response to a specific agonist, thereby quantifying the inhibitory effect of the drug.

General Protocol:

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain platelet-poor plasma, which is used as a reference (100% aggregation).

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline light transmission is established.

  • Agonist Addition: A platelet agonist, such as Thrombin Receptor-Activating Peptide (TRAP), is added to the PRP to induce aggregation. TRAP is a synthetic peptide that mimics the action of thrombin on the PAR-1 receptor.

  • Data Analysis: As platelets aggregate, the light transmission through the PRP increases. The aggregometer records this change over time, and the maximum aggregation is determined relative to the PPP baseline. The percentage of inhibition is calculated by comparing the aggregation in the presence of the drug to the aggregation in its absence.[14][15]

Visualizing the Molecular Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PAR-1 signaling pathway and a typical experimental workflow for assessing platelet aggregation.

PAR1_Signaling_Pathway Thrombin Thrombin PAR1 PAR-1 Receptor Thrombin->PAR1 Binds & Cleaves Activation Receptor Activation PAR1->Activation G_Protein G-Protein Coupling Activation->G_Protein Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Platelet_Aggregation Platelet Aggregation Signaling_Cascade->Platelet_Aggregation Atopaxar_Vorapaxar Atopaxar or Vorapaxar Atopaxar_Vorapaxar->PAR1 Antagonizes

Caption: PAR-1 signaling pathway and the inhibitory action of atopaxar and vorapaxar.

Platelet_Aggregation_Workflow Start Start: Patient Blood Sample Centrifuge_PRP Low-Speed Centrifugation (Prepare Platelet-Rich Plasma) Start->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation (Prepare Platelet-Poor Plasma) Start->Centrifuge_PPP Aggregometer Place PRP in Aggregometer Centrifuge_PRP->Aggregometer Measure Measure Light Transmission (Quantify Aggregation) Centrifuge_PPP->Measure Reference Add_Agonist Add Agonist (e.g., TRAP) Aggregometer->Add_Agonist Add_Agonist->Measure End End: Determine % Inhibition Measure->End

Caption: Experimental workflow for a platelet aggregation assay.

Conclusion

Both atopaxar and vorapaxar are effective inhibitors of PAR-1 mediated platelet aggregation. The available clinical trial data suggests that while both drugs increase the risk of bleeding compared to placebo, vorapaxar, particularly in the TRACER trial, was associated with a significant increase in major bleeding, including intracranial hemorrhage.[5][6] Indirect comparisons from a meta-analysis suggest that atopaxar may have a more favorable safety profile with a lower incidence of bleeding.[7][8] However, the discontinuation of atopaxar's development means that vorapaxar remains the only clinically available PAR-1 antagonist. The decision to use vorapaxar requires careful consideration of the patient's ischemic and bleeding risks.

References

Safety Operating Guide

Proper Disposal of Atopaxar Hydrobromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Atopaxar Hydrobromide must adhere to systematic disposal procedures to ensure laboratory safety and environmental compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), proper disposal is crucial to maintain a safe working environment and prevent environmental contamination.[1] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound in a laboratory setting.

I. This compound: Key Disposal-Relevant Data

A summary of the key properties of this compound relevant to its handling and disposal is presented in the table below. This information has been compiled from available Safety Data Sheets (SDS).

PropertyValueImplications for Disposal
GHS Classification Not classified as hazardous[1]Standard laboratory precautions are sufficient; no special hazardous waste handling is required.
Physical State SolidSpills are less likely to spread than liquids; however, dust generation should be minimized.
Solubility No data availableIf soluble, drain disposal of very small, diluted quantities may be an option, pending institutional approval.
pH No data availableThe pH of any solution should be neutralized to between 5.5 and 10.5 before considering drain disposal.[2]
Environmental Fate No data availableAs the environmental impact is unknown, direct release to the environment should be avoided.

II. Experimental Protocols for Disposal

The proper disposal of this compound should be treated with the same rigor as any other laboratory protocol. The following step-by-step methodology ensures that the disposal process is conducted safely and in accordance with general laboratory chemical waste guidelines.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for "this compound and associated contaminated labware."

  • Do not mix this compound waste with hazardous chemical waste, such as solvents or corrosive materials.[3]

2. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

    • Safety glasses

    • Lab coat

    • Nitrile gloves

3. Disposal of Solid this compound:

  • For unused or expired pure this compound, place it directly into the designated, labeled waste container.

  • If required by your institution, you may be instructed to mix the solid with an inert, non-combustible material (such as sand or vermiculite) to further reduce the risk of dust inhalation.

4. Disposal of Contaminated Labware:

  • Disposable Labware (e.g., weigh boats, pipette tips): Place directly into the designated this compound waste container.

  • Non-Disposable Labware (e.g., glassware):

    • Rinse the glassware with a suitable solvent (e.g., 70% ethanol or deionized water) to remove any residual this compound.

    • Collect the initial rinsate in a separate, labeled container for liquid waste.

    • Subsequent rinses, if deemed sufficiently dilute, may be eligible for drain disposal with copious amounts of water, pending approval from your institution's Environmental Health and Safety (EHS) office.[2][4]

    • After decontamination, the glassware can be washed and reused.

5. Final Disposal of the Waste Container:

  • Once the waste container is full, seal it securely.

  • Arrange for pickup and disposal through your institution's EHS office or designated waste management provider.[3][5] Adhere to their specific procedures for labeling and pickup requests.

III. Visualizing the Disposal Workflow

The following diagrams illustrate the logical relationships and procedural steps for the proper disposal of this compound.

cluster_start Start: this compound Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste (Rinsate) Disposal start Identify this compound for Disposal is_solid Is the waste solid or contaminated labware? start->is_solid collect_solid Collect in a labeled, designated container is_solid->collect_solid Yes collect_liquid Collect initial rinsate in a labeled container is_solid->collect_liquid No (Liquid Rinsate) seal_solid Seal container when full collect_solid->seal_solid contact_ehs_solid Contact EHS for pickup seal_solid->contact_ehs_solid consult_ehs_liquid Consult EHS for drain disposal of subsequent rinses collect_liquid->consult_ehs_liquid drain_disposal Dispose down the drain with copious water (if approved) consult_ehs_liquid->drain_disposal Approved collect_all_liquid Collect all rinsate for EHS pickup consult_ehs_liquid->collect_all_liquid Not Approved collect_all_liquid->contact_ehs_solid

Caption: this compound Disposal Decision Workflow

It is imperative to consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may vary. By following these procedures, you contribute to a safer laboratory environment and ensure responsible stewardship of chemical waste.

References

Personal protective equipment for handling Atopaxar Hydrobromide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Atopaxar Hydrobromide. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of materials.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) suggest that this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to follow standard precautionary measures for handling chemicals.[1] One SDS recommends more stringent protective measures, including the use of chemical-impermeable gloves, tightly fitting safety goggles, and a full-face respirator if exposure limits are exceeded.[2] Given the intended use in research and the lack of comprehensive public data on occupational exposure limits, a conservative approach to PPE is recommended.

Engineering Controls: It is recommended to handle this compound in a well-ventilated area.[2]

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[2]

Skin Protection: Wear protective clothing to avoid skin contact.[2] This includes a lab coat or gown.

Hand Protection: Handle with chemical-impermeable gloves.[2] While specific breakthrough times for this compound have not been established, nitrile or neoprene gloves are generally recommended for protection against a wide range of chemicals.[3][4] Always inspect gloves for any signs of degradation or puncture before use.

Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a full-face respirator should be used.[2]

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)Protects eyes from potential splashes or airborne particles of the compound.[2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile, Neoprene)Prevents direct skin contact with the compound.[2][3][4]
Body Protection Laboratory coat or protective gownMinimizes the risk of contamination of personal clothing.[2]
Respiratory Full-face respirator (if dust/aerosol is generated in poor ventilation)Protects the respiratory system from inhalation of the compound.[2]

First Aid Measures

In case of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • After skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]

  • After eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]

  • After swallowing: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[2] Do not allow the chemical to enter drains or sewer systems.[2]

Contaminated Packaging Disposal: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2] Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[2]

Experimental Workflow for Handling this compound

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure adequate ventilation A->B C Don Personal Protective Equipment (PPE) - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B->C D Weigh and prepare this compound C->D E Perform experimental procedure D->E F Decontaminate work surfaces E->F G Segregate waste F->G H Dispose of chemical waste via licensed contractor G->H I Dispose of contaminated labware and PPE as hazardous waste G->I

This compound Handling Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atopaxar Hydrobromide
Reactant of Route 2
Atopaxar Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.